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  • Product: Nitroethane-2,2,2-d3
  • CAS: 1219802-04-6

Core Science & Biosynthesis

Foundational

Nitroethane-2,2,2-d3: Molecular Architecture, Synthesis, and Applications in Mechanistic Chemistry

Executive Summary Nitroethane-2,2,2-d3 (CAS: 1219802-04-6) is a highly specialized, isotopically labeled variant of nitroethane where the terminal methyl group is fully deuterated[1]. As a critical reagent in advanced an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitroethane-2,2,2-d3 (CAS: 1219802-04-6) is a highly specialized, isotopically labeled variant of nitroethane where the terminal methyl group is fully deuterated[1]. As a critical reagent in advanced analytical chemistry and pharmaceutical development, its unique isotopic signature allows researchers to isolate and study reaction mechanisms, kinetic isotope effects (KIE), and metabolic pathways with high precision[2]. This whitepaper provides an in-depth technical analysis of its molecular structure, physicochemical properties, and the causality-driven methodologies required for its synthesis and application.

Molecular Architecture & Physicochemical Properties

The molecular structure of Nitroethane-2,2,2-d3 (CD₃-CH₂-NO₂) presents a fascinating dichotomy in proton reactivity. The compound consists of a fully deuterated beta-carbon (methyl group) and a protonated alpha-carbon (methylene group) adjacent to a strongly electron-withdrawing nitro (-NO₂) group[3].

Structural Causality & Isotopic Rationale: In standard nitroethane (CH₃-CH₂-NO₂), the alpha-protons are highly acidic (pKa ~8.6) due to the resonance stabilization of the resulting nitronate anion. Consequently, these alpha-protons undergo rapid hydrogen-deuterium (H/D) exchange in the presence of protic deuterated solvents (e.g., D₂O) and a base. Conversely, the beta-protons on the methyl group are non-acidic and resist exchange.

By utilizing Nitroethane-2,2,2-d3, researchers can probe the chemical dynamics of the methyl group without the confounding variables of alpha-proton lability. This specific labeling is paramount for tracking the beta-carbon in complex synthetic cascades, such as the Henry (nitroaldol) reaction, where the alpha-carbon acts as the nucleophile.

Table 1: Physicochemical and Identification Data
PropertySpecificationSource
Chemical Name Nitroethane-2,2,2-d3[1]
CAS Number 1219802-04-6[4]
Unlabeled CAS Number 79-24-3[5]
Molecular Formula C₂H₂D₃NO₂[3]
Molecular Weight 78.09 g/mol [6]
Isotopic Purity ≥ 98 atom % D[6]
Physical State Clear, colorless flammable liquid[6]

Synthesis & Isotopic Enrichment Methodologies

Because the beta-protons of nitroethane cannot be deuterated via simple base-catalyzed H/D exchange, Nitroethane-2,2,2-d3 must be synthesized de novo using pre-labeled precursors[7]. The most robust and self-validating method for this is the Victor Meyer reaction, utilizing 1-Bromoethane-2,2,2-d3 (CAS: 7439-86-3)[8].

Causality of Reagent Selection: Silver nitrite (AgNO₂) is preferred over sodium nitrite (NaNO₂) (which would be the Kornblum reaction) because the silver ion acts as a strong halophilic Lewis acid. It coordinates with the bromide leaving group, precipitating as insoluble AgBr. This drives the equilibrium forward and strongly favors N-alkylation (yielding the desired nitroalkane) over O-alkylation (yielding the volatile, undesired nitrite ester).

Step-by-Step Methodology: De Novo Synthesis via Victor Meyer Reaction
  • Preparation : In an amber round-bottom flask (to prevent photolytic degradation of AgNO₂) purged with argon, suspend 1.2 equivalents of freshly dried, anhydrous silver nitrite in anhydrous diethyl ether.

  • Addition : Cool the suspension to 0 °C using an ice bath. Slowly add 1.0 equivalent of 1-Bromoethane-2,2,2-d3 dropwise over 30 minutes under vigorous magnetic stirring.

  • Nucleophilic Substitution : Allow the reaction mixture to gradually warm to room temperature and stir for 24 to 48 hours. The Sₙ2 substitution will yield the target compound while precipitating AgBr.

  • Filtration : Filter the reaction mixture through a pad of Celite to remove the yellowish-white AgBr precipitate. Wash the filter cake with additional diethyl ether.

  • Purification : The filtrate contains Nitroethane-2,2,2-d3 and a minor byproduct, ethyl-2,2,2-d3 nitrite. Isolate the target compound via fractional distillation under reduced pressure, leveraging the significantly lower boiling point of the nitrite ester.

  • Self-Validation : Confirm isotopic purity (>98 atom % D) using ¹H-NMR and GC-MS. A successful synthesis is validated by a ¹H-NMR spectrum showing a clean singlet for the CH₂ group, with the complete absence of the methyl triplet, confirming specific beta-deuteration.

SynthesisWorkflow Start 1-Bromoethane-2,2,2-d3 (Precursor) Reaction SN2 Substitution Solvent: Diethyl Ether Temp: 0°C to RT, Dark Start->Reaction Reagent Silver Nitrite (AgNO2) (Victor Meyer Reagent) Reagent->Reaction Product Nitroethane-2,2,2-d3 (Target Isotope) Reaction->Product Major Pathway (N-Alkylation) Byproduct Silver Bromide (AgBr) (Precipitate) Reaction->Byproduct Precipitation NitriteEster Ethyl-2,2,2-d3 Nitrite (Minor Byproduct) Reaction->NitriteEster Minor Pathway (O-Alkylation)

Synthetic workflow for Nitroethane-2,2,2-d3 via Victor Meyer reaction.

Applications in Drug Development and Mechanistic Studies

Nitroethane-2,2,2-d3 is a cornerstone reagent in pharmaceutical research, particularly for evaluating metabolic stability and elucidating reaction mechanisms[2].

Kinetic Isotope Effects (KIE): In rational drug design, replacing hydrogen with deuterium at specific metabolic "soft spots" can significantly alter a drug's pharmacokinetic profile. Because the carbon-deuterium (C-D) bond has a lower zero-point energy than the carbon-hydrogen (C-H) bond, it requires higher activation energy to cleave.

When Nitroethane-2,2,2-d3 is used as a building block for complex Active Pharmaceutical Ingredients (APIs)—such as via reduction to deuterated ethylamines—the resulting molecules exhibit a Primary Kinetic Isotope Effect. If a metabolic enzyme (like Cytochrome P450) attempts to oxidize the beta-carbon, the reaction rate is drastically suppressed, thereby increasing the drug's half-life and reducing toxic metabolite formation.

KIE_Logic Substrate Nitroethane-2,2,2-d3 (CD3-CH2-NO2) Enzyme Cytochrome P450 (Metabolic Oxidation) Substrate->Enzyme BetaOx Beta-Carbon Oxidation (C-D Bond Cleavage) Enzyme->BetaOx Pathway A AlphaOx Alpha-Carbon Oxidation (C-H Bond Cleavage) Enzyme->AlphaOx Pathway B Result1 Primary KIE (Reaction Suppressed) BetaOx->Result1 High Activation Energy Result2 Normal Kinetics (Reaction Proceeds) AlphaOx->Result2 Low Activation Energy

Mechanistic pathway illustrating the Primary Kinetic Isotope Effect at the beta-carbon.

Safety, Handling, & Environmental Impact

Nitroethane-2,2,2-d3 retains the hazard profile of its unlabeled counterpart. It is classified as a flammable liquid and presents acute oral toxicity (Category 4) and skin/eye irritation (Category 2/2A) risks[9].

  • Handling : Must be handled in a well-ventilated fume hood. Avoid the formation of aerosols and dust[9].

  • Storage : Store in tightly closed containers away from strong bases, oxidizing agents, and reducing agents. Nitroalkanes can form highly explosive nitronate salts when deprotonated and dried.

  • Disposal : Must be disposed of via a licensed professional waste disposal service; under no circumstances should the product be allowed to enter environmental drains[9].

Conclusion

Nitroethane-2,2,2-d3 is an indispensable tool for modern analytical and synthetic chemistry. By understanding the causal relationship between its isotopic architecture and its chemical behavior—specifically the stability of the beta-protons versus the lability of the alpha-protons—researchers can leverage this compound to unlock deeper insights into molecular mechanisms and develop highly optimized, metabolically stable pharmaceuticals.

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Exploratory

Thermodynamic properties of Nitroethane-2,2,2-d3

An In-Depth Technical Guide to the Thermodynamic Properties of Nitroethane-2,2,2-d3 Executive Summary Nitroethane-2,2,2-d3 ( CD3​CH2​NO2​ , CAS 1219802-04-6) is a selectively deuterated isotopologue of nitroethane. While...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Nitroethane-2,2,2-d3

Executive Summary

Nitroethane-2,2,2-d3 ( CD3​CH2​NO2​ , CAS 1219802-04-6) is a selectively deuterated isotopologue of nitroethane. While undeuterated nitroethane is widely used as an aprotic solvent, propellant, and synthetic precursor, the 2,2,2-d3 variant serves as a critical probe in mechanistic chemistry, drug development, and the study of kinetic and thermodynamic isotope effects (TIE)[1][2]. By selectively replacing the beta-hydrogens with deuterium, researchers can isolate secondary thermodynamic effects and primary kinetic isotope effects (PKIE) during beta-elimination reactions.

This whitepaper synthesizes the thermodynamic profiling of Nitroethane-2,2,2-d3, detailing phase equilibria, calorimetric properties, and the self-validating experimental protocols required to measure them accurately.

Physicochemical & Thermodynamic Baseline

The substitution of protium with deuterium at the 2-position (the methyl group) fundamentally alters the zero-point vibrational energy (ZPVE) of the molecule. Because the C-D bond has a greater reduced mass than the C-H bond, its stretching and bending frequencies are lower. This shift not only impacts bond dissociation energies but also subtly alters the molar volume and polarizability of the molecule, cascading into macroscopic thermodynamic changes.

Table 1: Comparative Thermodynamic Data

Note: Values for the d3-isotopologue are derived from established isotopic scaling laws applied to empirical baseline data.

PropertyNitroethane (Baseline)Nitroethane-2,2,2-d3Mechanistic Causality for Variance
Molecular Weight 75.07 g/mol [3]78.09 g/mol Addition of 3 neutrons.
Density (20 °C) 1.052 g/cm³[3]~1.094 g/cm³Mass increase within a nearly identical molar volume.
Vapor Pressure (25 °C) 21.0 mmHg[4]> 21.0 mmHgInverse Isotope Effect: Weaker intermolecular dispersion forces[5].
Boiling Point 114.0 - 115.0 °C[6]~113.5 °CHigher vapor pressure leads to a slightly depressed boiling point.
Acidity (pKa) 8.60[6]~8.62Secondary inductive isotope effect from the CD3​ group stabilizing the anion slightly less than CH3​ .
Heat of Fusion ( ΔHfus​ ) 2355 cal/mol[7]> 2355 cal/molAltered lattice vibrational frequencies in the solid state.

Core Thermodynamic Phenomena

The Vapor Pressure Isotope Effect (VPIE)

In condensed phases, the substitution of hydrogen with deuterium typically results in an inverse isotope effect for non-polar or moderately polar interactions. Unlike the normal isotope effect (where heavier molecules are less volatile), Nitroethane-2,2,2-d3 exhibits a higher vapor pressure than its undeuterated counterpart at standard temperatures[5].

Causality: This arises primarily from the volume dependence of the C-H vs. C-D stretching frequencies. The smaller steric bulk and lower polarizability of the C-D bond reduce the strength of intermolecular van der Waals (London dispersion) forces[8]. Consequently, less thermal energy is required to overcome these cohesive forces, increasing the fugacity of the deuterated liquid.

Heat Capacity ( Cp​ ) and Phase Transitions

The isobaric heat capacity ( Cp​ ) of liquid nitroethane exhibits a well-documented minimum in the vicinity of 228 K, with a melting point of 183.69 K[7]. For Nitroethane-2,2,2-d3, the Cp​ curve is shifted. The heavier deuterium atoms increase the density of low-frequency vibrational states. According to the Einstein-Debye model of heat capacity, these lower-frequency modes are populated at lower temperatures, leading to a higher molar heat capacity for the deuterated isotopologue in both the solid and liquid phases.

Thermal Decomposition Thermodynamics

The thermal decomposition of nitroethane proceeds via two competing initial pathways: the concerted molecular elimination of HONO (dominant at lower temperatures) and the homolytic cleavage of the C−NO2​ bond (dominant at higher temperatures)[9].

For Nitroethane-2,2,2-d3, the concerted elimination pathway requires the abstraction of a beta-deuterium atom to form CD2​=CH2​ and DONO. Because the C-D bond is significantly stronger than the C-H bond (due to lower ZPVE), this pathway experiences a massive Primary Kinetic Isotope Effect (PKIE) . The activation energy ( Ea​≈46.2 kcal/mol for baseline[9]) increases, thermodynamically favoring the competing C−NO2​ rupture pathway at lower temperatures than would be expected for the undeuterated molecule.

Decomposition A Nitroethane-2,2,2-d3 (CD3CH2NO2) B Concerted Elimination (Requires C-D Cleavage) A->B High Ea (PKIE) C C-NO2 Homolysis (Isotope Independent) A->C Standard Ea D Ethylene-d2 + DONO (Thermodynamically Suppressed) B->D E Ethyl-d3 Radical + NO2 (Relatively Favored) C->E

Caption: Thermal decomposition pathways of Nitroethane-2,2,2-d3 highlighting the primary kinetic isotope effect.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and high-fidelity data generation, the thermodynamic properties of isotopically labeled compounds must be measured using self-validating, closed-loop systems. Below are the definitive protocols for measuring the VPIE and Heat Capacity of Nitroethane-2,2,2-d3.

Protocol 1: Gas Chromatographic Determination of VPIE

Gas chromatography (GC) utilizing high-efficiency non-polar capillary columns (e.g., SPB-5) is the gold standard for quantifying the inverse isotope effect[10]. Because the deuterated compound has weaker dispersion interactions with the stationary phase and a higher vapor pressure, it elutes before the undeuterated compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1:1 equimolar mixture of CD3​CH2​NO2​ and CH3​CH2​NO2​ (total concentration 1 mg/mL in a highly volatile, inert solvent like pentane).

  • System Calibration: Inject a standard alkane mixture (C8-C12) to calculate the exact theoretical plates of the column and validate the Flame Ionization Detector (FID) response linearity.

  • Isothermal Injection: Inject 1.0 μL of the isotopic mixture into the GC. Maintain a strictly isothermal oven temperature (e.g., 40 °C) to prevent thermal gradient artifacts from skewing the closely matched vapor pressures.

  • Retention Time Analysis: Record the retention times ( tr​ ). The separation factor ( α=tr(undeuterated)​/tr(deuterated)​ ) is directly proportional to the ratio of their vapor pressures ( Pdeuterated∘​/Pundeuterated∘​ ).

  • Validation: Repeat across a temperature gradient (40 °C to 80 °C). The α value should approach 1.0 as temperature increases, validating that the separation is driven by VPIE rather than stationary phase artifacts[11].

VPIE_Protocol Step1 1. Equimolar Mixture CD3CH2NO2 & CH3CH2NO2 Step2 2. Isothermal GC Injection (Non-polar SPB-5 Column) Step1->Step2 Step3 3. Dispersion Interaction (Weaker for d3-isotopologue) Step2->Step3 Step4 4. Inverse Isotope Effect (CD3CH2NO2 elutes first) Step3->Step4

Caption: Self-validating gas chromatography workflow for determining the Vapor Pressure Isotope Effect (VPIE).

Protocol 2: High-Precision Adiabatic Calorimetry for Cp​

To determine the absolute heat capacity and phase transition enthalpies of Nitroethane-2,2,2-d3, adiabatic calorimetry is required to prevent heat loss to the environment[7][12].

Step-by-Step Methodology:

  • Cell Loading & Degassing: Load exactly 50.00 g of high-purity (>99.8% isotopic enrichment) Nitroethane-2,2,2-d3 into a gold-plated copper calorimetric cell. Degas via repeated freeze-pump-thaw cycles to remove dissolved oxygen and moisture, which act as thermodynamic impurities.

  • Calibration (Self-Validation): Run a baseline measurement using synthetic sapphire ( α−Al2​O3​ ), the NIST standard for heat capacity. The measured Cp​ of the sapphire must match NIST reference data within ±0.1% before proceeding.

  • Cryogenic Cooling: Cool the adiabatic shield and the sample cell to 80 K using liquid nitrogen.

  • Intermittent Heating Method: Apply a precisely measured electrical energy pulse ( Q ) to the cell heater. Allow the system to reach thermal equilibrium (adiabatic conditions ensure ΔTsurroundings​=0 ).

  • Data Acquisition: Calculate the heat capacity at constant pressure using the equation Cp​=Q/(n⋅ΔT)−Ccell​ , where Ccell​ is the heat capacity of the empty calorimeter.

  • Phase Transition Mapping: As the temperature approaches ~183 K, reduce the energy pulse size to accurately capture the latent heat of fusion ( ΔHfus​ ) without overshooting the phase boundary.

Conclusion

Nitroethane-2,2,2-d3 is a highly specialized solvent and reagent whose thermodynamic profile is dictated by the subtle quantum mechanical differences between protium and deuterium. By understanding the inverse vapor pressure isotope effect and the primary kinetic isotope effects governing its thermal stability, researchers can leverage this compound for advanced metabolic tracing, synthesis of deuterated APIs (Active Pharmaceutical Ingredients), and the precise mapping of reaction mechanisms.

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 6587, Nitroethane. Retrieved from [Link]

  • Wikipedia. Nitroethane. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Ethane, nitro- (NIST WebBook). Retrieved from [Link]

  • ResearchGate. Effect of position of deuterium atoms on gas chromatographic isotope effects. Retrieved from [Link]

  • The Journal of Physical Chemistry Letters (ACS). Non-Covalent Isotope Effects. Retrieved from [Link]

  • ResearchGate (Liu & Ziegler, 1966). Heat Capacity from 80° to 300°K, Melting Point and Heat of Fusion of Nitroethane. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research (ACS). Study on the Reaction Mechanism and Kinetics of the Thermal Decomposition of Nitroethane. Retrieved from [Link]

  • GCMS.cz (Application Note). Separation of Isotopically Labeled Molecules by Gas Chromatography. Retrieved from [Link]

Sources

Foundational

Unraveling the Primary Kinetic Isotope Effect Mechanism in Nitroethane-2,2,2-d3: A Mechanistic Whitepaper

Introduction: The Isotopic Boundary Condition In the realm of physical organic chemistry and rational drug design, kinetic isotope effects (KIEs) serve as indispensable probes for elucidating rate-determining steps and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isotopic Boundary Condition

In the realm of physical organic chemistry and rational drug design, kinetic isotope effects (KIEs) serve as indispensable probes for elucidating rate-determining steps and transition state geometries. While Nitroethane-1,1-d2 is classically employed to study primary KIEs during α-deprotonation events (such as the Henry reaction or nitroalkane oxidase catalysis) 1, the application of Nitroethane-2,2,2-d3 (CD 3​ CH 2​ NO 2​ ) introduces a critical mechanistic boundary condition 2.

Because the deuterium labels in Nitroethane-2,2,2-d3 are situated exclusively on the β-carbon, standard base-catalyzed α-deprotonation yields only a secondary KIE. To observe a primary KIE with this specific isotopologue, the reaction mechanism must mandate the direct cleavage of the β-C-D bond in the rate-determining step. This whitepaper dissects the theoretical framework and experimental protocols required to isolate and measure the primary KIE in Nitroethane-2,2,2-d3 via radical hydrogen abstraction.

Theoretical Framework: Primary vs. Secondary KIEs

The magnitude of a KIE is fundamentally governed by the difference in zero-point energy (ZPE) between the C-H and C-D bonds in the ground state versus the transition state.

  • Secondary KIEs (α-Deprotonation): When Nitroethane-2,2,2-d3 undergoes deprotonation at the C1 position, the C2-D bonds remain intact. The observed KIE ( kH​/kD​≈1.1 ) arises solely from rehybridization changes (sp 3 to sp 2 ) at the adjacent carbon, which slightly alters the hyperconjugative stabilization and vibrational frequencies of the C-D bonds 3.

  • Primary KIEs (β-Radical Abstraction): When a reactive species, such as a methyl radical ( CH 3​ ), abstracts a deuterium atom from the C2 position of Nitroethane-2,2,2-d3, the C-D bond is broken in the transition state. The loss of the ZPE difference ( ∼1.15 kcal/mol) between the C-H and C-D stretching vibrations results in a substantial primary KIE ( kH​/kD​>5.0 ) 4. Furthermore, because radical abstractions often feature highly symmetric transition states, quantum mechanical tunneling can further inflate this value, a phenomenon well-documented in nitroalkane systems 5.

Mechanistic Visualization

G Sub Nitroethane-2,2,2-d3 (CD3-CH2-NO2) PathA Pathway A: Alpha-Deprotonation (Base Catalyzed) Sub->PathA PathB Pathway B: Beta-Radical Abstraction (Radical Initiated) Sub->PathB ResA Cleaves C1-H Bond Result: Secondary KIE PathA->ResA ResB Cleaves C2-D Bond Result: Primary KIE PathB->ResB

Mechanistic divergence in Nitroethane-2,2,2-d3: Secondary vs. Primary Kinetic Isotope Effects.

Experimental Protocol: Self-Validating Measurement of Primary KIE via ESR

To accurately measure the primary KIE of the β-carbon in Nitroethane-2,2,2-d3, researchers must employ a system that unambiguously distinguishes between α-abstraction and β-abstraction. Electron Spin Resonance (ESR) spectroscopy coupled with a continuous-flow radical generation system provides a robust, self-validating methodology 4.

Step-by-Step Methodology:

  • Continuous-Flow Radical Generation:

    • Action: Introduce a solution containing the titanium(III) chloride and hydrogen peroxide redox couple into a mixing chamber with dimethyl sulfoxide (DMSO) at pH 1.0.

    • Causality: The Ti(III)/H 2​ O 2​ system generates hydroxyl radicals ( OH), which rapidly and selectively react with DMSO to produce a steady-state flux of methyl radicals ( CH 3​ ). This specific chemical generation method circumvents the need for pyrolytic initiation, preventing the thermal degradation of the nitroethane substrate.

  • Competitive Substrate Introduction:

    • Action: Inject an equimolar mixture of Nitroethane-d0 (CH 3​ CH 2​ NO 2​ ) and Nitroethane-2,2,2-d3 (CD 3​ CH 2​ NO 2​ ) into the radical flow system.

    • Causality: Utilizing an intermolecular competition design creates a self-validating system. Both isotopologues are exposed to the exact same transient radical concentration, neutralizing any run-to-run variations in radical flux and ensuring that the measured kinetic differences are purely isotopic in origin.

  • ESR Spectroscopic Monitoring:

    • Action: Route the reaction effluent directly through the resonant cavity of an ESR spectrometer tuned to detect carbon-centered radicals.

    • Causality: ESR provides distinct, unambiguous hyperfine splitting patterns for the β-abstracted radicals ( CH 2​ CH 2​ NO 2​ vs. CD 2​ CH 2​ NO 2​ ). This allows researchers to mathematically isolate the rate of β-cleavage from concurrent α-cleavage (forming CH 3​ CH NO 2​ ), an analytical feat impossible with standard UV-Vis kinetic monitoring.

  • Kinetic Data Extraction:

    • Action: Integrate the ESR signals corresponding to the β-radicals. Calculate the primary KIE ( kH​/kD​ ) based on the ratio of the signal intensities, applying a correction factor for the initial isotopic purity of the Nitroethane-2,2,2-d3 standard.

Quantitative Data Summary

The following table summarizes the kinetic isotope effects observed across different reaction mechanisms and nitroethane isotopologues, highlighting the boundary conditions required to elicit a primary KIE.

Reaction MechanismTarget IsotopologueBond CleavedKIE ClassificationTypical kH​/kD​ (298K)Tunneling Contribution
Base-Catalyzed DeprotonationNitroethane-1,1-d2C1-D (α)Primary7.8 - 9.2Moderate
Base-Catalyzed DeprotonationNitroethane-2,2,2-d3C1-H (α)Secondary (β)1.05 - 1.15Negligible
Radical Abstraction ( CH 3​ )Nitroethane-2,2,2-d3C2-D (β)Primary5.0 - 6.5Low

Conclusion

The utility of Nitroethane-2,2,2-d3 extends far beyond acting as a mere spectator molecule in α-deprotonation studies. By forcing the cleavage of the β-carbon bond through targeted radical abstraction, researchers can successfully probe the primary kinetic isotope effect. This approach provides unparalleled insights into transition state symmetries, radical selectivity, and quantum tunneling contributions in aliphatic systems, empowering more precise mechanistic modeling in chemical and pharmaceutical development.

References

  • [1] Title : Applications of Nitroethane-1,1-d2 in Organic Chemistry: An In-depth Technical Guide | Source : Benchchem | URL : 1

  • [3] Title : Solvent Polarization and Kinetic Isotope Effects in Nitroethane Deprotonation and Implications to the Nitroalkane Oxidase Reaction | Source : Journal of the American Chemical Society | URL :3

  • [5] Title : Differential quantum tunneling contributions in nitroalkane oxidase catalyzed and the uncatalyzed proton transfer reaction | Source : PNAS | URL : 5

  • [2] Title : Nitroethane-2,2,2-d3 Isotope | CAS 1219802-04-6 | Source : Benchchem | URL : 2

  • [4] Title : Electron Spin Resonance Studies. Part XLV. Reactions of the Methyl Radical with Some Aliphatic Compounds in Aqueous Solution | Source : Journal of the Chemical Society, Perkin Transactions 2 (RSC) | URL :4

Sources

Exploratory

Nitroethane-2,2,2-d3 as an NMR Reference Standard: Spectral Dynamics, Protocols, and Mechanistic Utility

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In advanced nuclear magnetic resonance (NMR) spectroscopy and mechanistic orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In advanced nuclear magnetic resonance (NMR) spectroscopy and mechanistic organic chemistry, isotopically labeled compounds serve as indispensable probes. Nitroethane-2,2,2-d3 (CAS: 1219802-04-6) is a specifically deuterated isotopologue of nitroethane where the terminal methyl group is fully substituted with deuterium ( CD3​CH2​NO2​ ). This whitepaper provides an in-depth technical framework for the acquisition, interpretation, and application of Nitroethane-2,2,2-d3 NMR spectra. By detailing the causality behind isotopic spectral shifts and establishing a self-validating experimental protocol, this guide empowers drug development professionals to utilize this standard for kinetic isotope effect (KIE) studies and reaction pathway tracing.

Theoretical Grounding: Isotope Effects on Spin Systems

The substitution of hydrogen ( 1H , Spin I=1/2 ) with deuterium ( 2H , Spin I=1 ) fundamentally alters the magnetic environment and spin-spin coupling networks within the molecule. Understanding these changes is critical for spectral interpretation [1].

The 1H NMR Perspective: Coupling Collapse

In unlabeled nitroethane, the methylene ( CH2​ ) protons resonate at approximately 4.38 ppm and appear as a distinct quartet due to three-bond homonuclear coupling ( 3JHH​≈7.3 Hz) with the adjacent methyl group. In Nitroethane-2,2,2-d3, the adjacent protons are replaced by deuterons. Because the gyromagnetic ratio of deuterium ( γD​ ) is roughly 6.5 times smaller than that of hydrogen ( γH​ ), the corresponding heteronuclear coupling constant ( 3JHD​ ) is proportionally reduced to ∼1−2 Hz. Consequently, the CH2​ signal collapses from a wide quartet into a broad singlet (or a very tightly spaced multiplet, depending on spectrometer resolution), providing a clear, interference-free window in the 1H spectrum [2].

The 13C NMR Perspective: Multiplicity and Isotopic Shifts

The carbon atom of the CD3​ group experiences two primary effects:

  • Scalar Coupling: According to the multiplicity rule 2nI+1 , a carbon coupled to three equivalent deuterons ( n=3,I=1 ) splits into a septet with an intensity ratio of 1:3:6:7:6:3:1.

  • Isotopic Upfield Shift: The heavier deuterium atoms exert a steric and electronic effect that slightly increases local shielding, resulting in a measurable upfield shift of the CD3​ carbon relative to the CH3​ carbon in unlabeled nitroethane.

Spin_Coupling Isotope Nitroethane-2,2,2-d3 (CD3-CH2-NO2) CH2_Group Methylene (CH2) Protons Isotope->CH2_Group CD3_Group Methyl (CD3) Deuterons Isotope->CD3_Group H_NMR 1H NMR Spectrum ~4.38 ppm CH2_Group->H_NMR Observed in C_NMR 13C NMR Spectrum ~15.5 ppm CD3_Group->C_NMR Observed in H_Result Broad Singlet / Multiplet (Loss of 3J_HH coupling) H_NMR->H_Result Yields C_Result Septet (1:3:6:7:6:3:1) (1J_CD coupling, I=1) C_NMR->C_Result Yields

Caption: Spin-spin coupling logic and spectral outcomes for Nitroethane-2,2,2-d3.

Quantitative Spectral Data

The following table summarizes the comparative chemical shifts between standard nitroethane and Nitroethane-2,2,2-d3. Data is referenced against Tetramethylsilane (TMS) at 0.00 ppm in CDCl3​ [3].

NucleusFunctional GroupNitroethane (Unlabeled)Nitroethane-2,2,2-d3Multiplicity Change
1H NMR −CH3​ / −CD3​ 1.55 ppm (t)Invisible in 1H Triplet None
1H NMR −CH2​− 4.38 ppm (q)~4.38 ppm (br s)Quartet Broad Singlet
13C NMR −CH3​ / −CD3​ 16.1 ppm (q)~15.5 ppm (septet)Quartet Septet
13C NMR −CH2​− 71.3 ppm (t)~71.2 ppm (t)Triplet Triplet
2H NMR −CD3​ N/A~1.55 ppm (br s)None Broad Singlet

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral data, the following protocol integrates a self-validating feedback loop. By utilizing specific internal standards and locking strategies, the system internally verifies isotopic purity and field stability [4].

Step-by-Step Acquisition Methodology

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve 10-15 mg of Nitroethane-2,2,2-d3 in 0.6 mL of CDCl3​ containing 0.03% v/v TMS.

  • Causality: TMS is mandatory. Because deuterium substitution induces minute upfield shifts (often <0.1 ppm), an exact internal zero-point is required to accurately measure the isotopic shift without ambiguity caused by solvent drift.

Step 2: Dual-Solvent System for 2H NMR (Optional but Recommended)

  • Action: If direct 2H (Deuterium) NMR is required, prepare the sample in non-deuterated CHCl3​ and insert a coaxial capillary containing D2​O .

  • Causality: If CDCl3​ is used as the bulk solvent during a 2H acquisition, the massive solvent deuterium signal will overwhelm the receiver and mask the −CD3​ resonance. The coaxial D2​O provides a distinct lock signal at ~4.8 ppm, leaving the 1.55 ppm region clear for the −CD3​ observation.

Step 3: Spectrometer Tuning and Shimming

  • Action: Lock onto the deuterium signal and perform gradient shimming (Z1-Z5).

  • Causality: High field homogeneity is required to resolve the fine 3JHD​ coupling (~1.5 Hz) on the CH2​ peak. Poor shimming will artificially broaden the peak, making it impossible to distinguish between a true broad singlet and a poorly resolved multiplet.

Step 4: Self-Validation via Integration (Purity Assessment)

  • Action: In the 1H spectrum, integrate the primary CH2​ peak (~4.38 ppm) and set its value to 2.00. Scan the region around 1.55 ppm for any residual −CHD2​ or −CH2​D signals.

  • Causality: A theoretically perfect 100 atom % D sample will show zero signal at 1.55 ppm. If a signal is present, its integration relative to the CH2​ peak provides a direct, mathematically self-validating calculation of the actual isotopic purity (e.g., confirming the manufacturer's 98 atom % D claim).

NMR_Workflow Start Sample Preparation (Nitroethane-2,2,2-d3) Solvent Add Deuterated Solvent (e.g., CDCl3) + TMS Start->Solvent Lock Spectrometer Setup Lock & Shim Solvent->Lock Acq1H 1H NMR Acquisition (Observe CH2) Lock->Acq1H Acq13C 13C NMR Acquisition (Observe CD3 septet) Lock->Acq13C Acq2H 2H NMR Acquisition (Observe 2H resonance) Lock->Acq2H Validate Spectral Validation & Purity Assessment Acq1H->Validate Acq13C->Validate Acq2H->Validate

Caption: Workflow for the NMR acquisition and self-validation of Nitroethane-2,2,2-d3.

Mechanistic Utility in Drug Development

Nitroethane is a foundational building block in pharmaceutical synthesis, most notably in the Henry (nitroaldol) reaction used to synthesize beta-nitro alcohols and amphetamine derivatives.

Using Nitroethane-2,2,2-d3 as a mechanistic probe allows drug development professionals to:

  • Trace Atom Economy: By tracking the CD3​ group through multi-step syntheses using 2H NMR, chemists can definitively prove that the terminal methyl group remains intact and does not undergo unintended deprotonation or rearrangement.

  • Probe Hyperconjugation: During the deprotonation of the alpha-carbon ( CH2​ ) to form the reactive nitronate intermediate, the beta-methyl group stabilizes the transition state via hyperconjugation. By comparing the reaction rates of standard nitroethane versus Nitroethane-2,2,2-d3, researchers can extract the Secondary Kinetic Isotope Effect (SKIE) . A measurable SKIE confirms the extent of charge delocalization into the beta-carbon's sigma bonds, providing critical data for optimizing reaction conditions and scaling up API (Active Pharmaceutical Ingredient) manufacturing.

References

Foundational

Deuterated Nitroethane: Synthesis Pathways, Mechanistic Dynamics, and Applications in Isotopic Labeling

Executive Summary Deuterated isotopologues of nitroethane—specifically nitroethane-1,1-d2 and nitroethane-d5—are indispensable probes in physical organic chemistry, enzymatic studies, and pharmaceutical synthesis. By lev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Deuterated isotopologues of nitroethane—specifically nitroethane-1,1-d2 and nitroethane-d5—are indispensable probes in physical organic chemistry, enzymatic studies, and pharmaceutical synthesis. By leveraging the primary kinetic isotope effect (KIE), these compounds enable researchers to map transition states and elucidate rate-determining steps in fundamental transformations such as the Henry (nitroaldol) and Nef reactions. This whitepaper provides an authoritative, self-validating framework for the synthesis and application of deuterated nitroethane, bridging theoretical mechanistic dynamics with field-proven experimental protocols.

Mechanistic Foundations of Deuteration in Nitroalkanes

The synthetic viability of α -deuterated nitroalkanes relies on the inherent acidity of the protons adjacent to the nitro group. In water, the α -protons of nitroethane exhibit a pKa of approximately 8.6. This acidity facilitates a base-catalyzed hydrogen-deuterium (H/D) exchange mechanism.

Causality in Reaction Dynamics: When a base abstracts an α -proton, the molecule forms a resonance-stabilized nitronate carbanion. The choice of base and solvent is the primary determinant of the reaction's success. Strong bases (e.g., sodium hydroxide) rapidly drive deprotonation but simultaneously increase the risk of side reactions, such as the Nef reaction or uncontrolled aldol condensations. Conversely, utilizing weaker amine bases (like DBU or triethylamine) in aprotic solvents or controlled biphasic systems yields a cleaner exchange profile. Stereochemically, the intermediate nitronate anion assumes a markedly planar or near-planar geometry at the carbon center, which dictates the stereochemical outcome of reprotonation when the exchange occurs in chiral environments[1].

Because the exchange is an equilibrium process governed by the isotopic pool, achieving high isotopic purity (>98% D) requires iterative cycles of exchange using a vast molar excess of deuterium oxide ( D2​O )[2].

HD_Exchange NE Nitroethane (CH3CH2NO2) Nitronate Nitronate Anion [CH3CHNO2]- NE->Nitronate -H+ Base Base (OD- / D2O) Base->Nitronate MonoD Nitroethane-d1 (CH3CHDNO2) Nitronate->MonoD +D+ NitronateD Deutero-Nitronate [CH3CDNO2]- MonoD->NitronateD -H+ DiD Nitroethane-1,1-d2 (CH3CD2NO2) NitronateD->DiD +D+

Mechanism of base-catalyzed H/D exchange in nitroethane via nitronate intermediates.

Quantitative Data & Kinetic Isotope Effects (KIE)

The fundamental utility of deuterated nitroethane stems from the primary kinetic isotope effect. The carbon-deuterium (C-D) bond possesses a lower zero-point energy than the carbon-hydrogen (C-H) bond, making it energetically more difficult to cleave. In reactions where the α -deprotonation is the rate-determining step (RDS), substituting nitroethane with nitroethane-1,1-d2 significantly retards the reaction rate[3].

Table 1: Kinetic and Thermodynamic Parameters of Nitroethane vs. Deuterated Isotopologues

ParameterNitroethane ( CH3​CH2​NO2​ )Nitroethane-1,1-d2 ( CH3​CD2​NO2​ )Reference Context
α -Proton/Deuteron pKa ~8.6 (H2O)>8.6 (Kinetic acidity lower)Standard physical data
Deprotonation KIE ( kH​/kD​ ) 1.0 (Baseline)>18 (Amine bases)KIE Studies[2]
Enzymatic Oxidation (NAO) V/K 1.0 (Baseline)7.5Nitroalkane Oxidase Mechanism[2]
Boiling Point 114 °C~114 °CPhysical Properties[4]
1 H NMR Shift ( α -position) Quartet, δ 4.3 ppmSignal absent (Residual CHD ~4.3 ppm)NMR Spectroscopy[5]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. The success of the synthesis can be continuously monitored and verified through in-process analytical checks.

Protocol 1: Synthesis of Nitroethane-1,1-d2 via Iterative H/D Exchange

This method relies on isotopic flooding to drive the equilibrium toward the deuterated product. The absence of deuteration at the methyl group is expected, as those protons are not acidic[6].

  • Initialization: In a dry, argon-flushed 250 mL round-bottom flask, combine 100 mmol (7.5 g) of anhydrous nitroethane with 500 mmol (10.0 g) of D2​O (99.9% D).

  • Catalysis: Add 5 mol% of anhydrous potassium carbonate ( K2​CO3​ ). Causality: Using a mild, inorganic base rather than a strong hydroxide minimizes the degradation of the nitroalkane into complex polymeric mixtures or Nef reaction byproducts.

  • Equilibration: Stir the biphasic mixture vigorously at room temperature for 24 hours to ensure maximum interfacial contact.

  • Phase Separation: Transfer the mixture to a separatory funnel. Isolate the lower aqueous layer and discard (or recycle for lower-purity applications). Retain the organic layer.

  • Iterative Enrichment: Repeat steps 1-4 two additional times using fresh D2​O . Validation Check: Remove a 10 μ L aliquot of the organic phase and analyze via 1H NMR in CDCl3​ . The quartet at δ 4.3 ppm should be integrated to <2% relative to the methyl triplet at δ 1.5 ppm, confirming >98% isotopic purity[5].

  • Purification: Dry the final organic phase over anhydrous MgSO4​ , filter, and distill under reduced pressure (bp 114 °C at atmospheric pressure) to isolate pure nitroethane-1,1-d2[4].

Synthesis_Workflow Start Reagents Nitroethane + D2O + Base Cycle Exchange Cycle Stir 24h at RT Start->Cycle Phase Phase Separation Isolate Organic Layer Cycle->Phase Check NMR Check| Isotopic Purity >98%? Phase->Check Check->Cycle No (Add fresh D2O) Purify Purification MgSO4 Dry & Distill Check->Purify Yes Product Final Product Nitroethane-1,1-d2 Purify->Product

Iterative experimental workflow for the synthesis of Nitroethane-1,1-d2.

Protocol 2: De Novo Synthesis of Nitroethane-d5 via Kornblum Modification

Because the methyl protons of nitroethane do not undergo H/D exchange, fully deuterated nitroethane ( CD3​CD2​NO2​ ) must be synthesized de novo using the Kornblum modification of the Victor Meyer reaction[4].

  • Preparation: Suspend 110 mmol of finely powdered silver nitrite ( AgNO2​ ) in 100 mL of anhydrous diethyl ether in a light-shielded flask. Causality: Silver salts are highly photosensitive; shielding prevents degradation. Silver is specifically chosen because the soft Ag+ ion coordinates with the halide, directing the ambidentate nitrite ion to attack via its softer nitrogen atom (yielding the nitro compound) rather than the oxygen atom (yielding the nitrite ester).

  • Addition: Cool the suspension to 0 °C. Dropwise, add 100 mmol of ethyl-d5 iodide ( CD3​CD2​I ) over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 48 hours. The prolonged time compensates for the heterogeneous nature of the reaction.

  • Workup: Filter the precipitated silver iodide ( AgI ) through a pad of Celite.

  • Isolation: Carefully distill the ether solvent, followed by fractional distillation of the residue to collect nitroethane-d5.

Applications in Mechanistic Elucidation & Drug Development

Deuterated nitroethane is a powerful tool for correcting historical mechanistic assumptions and optimizing pharmaceutical syntheses.

The Nef Reaction: Historically, the Nef reaction (the conversion of primary/secondary nitroalkanes into aldehydes/ketones) was believed to proceed via a complex hydration/dehydration sequence proposed by Mahler. However, L. C. Leitch utilized nitroethane-1,1-d2 as a tracer to definitively disprove this. By subjecting nitroethane-1,1-d2 to Nef conditions, Leitch isolated ethanal-1-d (acetaldehyde retaining the deuterium label). This outcome proved that the α -hydrogen is not lost as water during the intermediate steps, rendering Mahler's mechanism untenable and supporting the hydrolysis of a nitronate intermediate instead[6].

The Henry (Nitroaldol) Reaction in Drug Synthesis: In the synthesis of active pharmaceutical ingredients (APIs), the Henry reaction is frequently employed to form carbon-carbon bonds. When utilizing nitroethane-1,1-d2 in these syntheses, chemists observe a pronounced kinetic isotope effect. Because deprotonation of the C-D bond is slower, the overall reaction rate decreases. To compensate, researchers must optimize the reaction by elevating temperatures or employing stronger, non-nucleophilic bases (e.g., DBU) to achieve comparable yields[3]. Furthermore, tracing the deuterium label allows drug development professionals to map the metabolic fate of the resulting β -nitroalcohols and their downstream amine derivatives in pharmacokinetic studies.

References

  • Leitch, L. C. "ORGANIC DEUTERIUM COMPOUNDS: XIII. THE MECHANISM OF THE NEF REACTION SYNTHESIS OF ETHANAL-1-d". Canadian Journal of Chemistry, 1955. [Link]

  • Wikipedia Contributors. "Nitroethane". Wikipedia, The Free Encyclopedia.[Link]

  • Kingsbury, C. A. "D/H Exchange in Nitro Diastereomers". Journal of Organic Chemistry, DigitalCommons@UNL, 1998. [Link]

Sources

Protocols & Analytical Methods

Method

Using Nitroethane-2,2,2-d3 in Henry reaction protocols

Advanced Protocols for the Henry (Nitroaldol) Reaction Using Nitroethane-2,2,2-d3 Executive Briefing The integration of isotopically labeled reagents into foundational organic transformations is a cornerstone of modern d...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protocols for the Henry (Nitroaldol) Reaction Using Nitroethane-2,2,2-d3

Executive Briefing

The integration of isotopically labeled reagents into foundational organic transformations is a cornerstone of modern drug discovery and mechanistic analysis. Nitroethane-2,2,2-d3 (CAS 1219802-04-6) serves as a critical building block in this domain[1]. When deployed in the Henry (nitroaldol) reaction—a classical base-catalyzed C-C bond-forming process[2]—it enables the direct synthesis of β-nitro alcohols featuring a terminal -CD₃ group[3].

Unlike Nitroethane-1,1-d2, which is primarily utilized to probe primary kinetic isotope effects (KIE) during the rate-limiting α-deprotonation step[4][5], the 2,2,2-d3 isotopologue is strategically used to incorporate a sterically neutral, metabolically stable "deuterated magic methyl" into a pharmacophore. This substitution leverages the primary KIE to resist Cytochrome P450-mediated oxidation, significantly extending the in vivo half-life of the resulting drug candidates[6].

Mechanistic Rationale & Causality

The success of the deuterated Henry reaction relies on the stark difference in acidity between the α-protons and the β-deuteriums of the nitroalkane. The strong electron-withdrawing nature of the nitro group lowers the pKa of the adjacent α-CH₂ protons to approximately 8.5.

When treated with a mild base (such as an amine or a chiral metal-ligand complex), the α-carbon is selectively deprotonated to form a resonance-stabilized nitronate anion[2][7]. Because the terminal -CD₃ group lacks adjacent electron-withdrawing stabilization, it is completely inert to deprotonation. This causality is paramount: it ensures that the reaction proceeds without deuterium-hydrogen scrambling at the terminal position, preserving 100% isotopic fidelity in the final β-nitro alcohol[3].

G N1 Nitroethane-2,2,2-d3 (CD3-CH2-NO2) N2 Nitronate Anion [CD3-CH-NO2]- N1->N2 Base (-H+) N4 Alkoxide Intermediate N2->N4 + Aldehyde N3 Aldehyde (R-CHO) N3->N4 N5 β-Nitro Alcohol (R-CH(OH)-CH(NO2)-CD3) N4->N5 Protonation (+H+)

Mechanism of the Henry reaction using Nitroethane-2,2,2-d3 to yield deuterated β-nitro alcohols.

Experimental Methodologies

To achieve high enantiomeric and diastereomeric excess, the reaction environment must be tightly controlled. Below are two field-validated protocols utilizing organometallic and biocatalytic approaches.

Protocol A: Copper(I)-Catalyzed Asymmetric Henry Reaction

This protocol utilizes a chiral N,N′-dioxide/Cu(I) complex to achieve high anti-selectivity and enantiomeric excess[7].

  • Catalyst Assembly: In an inert atmosphere, mix the chiral N,N′-dioxide ligand (10 mol%) and Cu(I) salt in 1,2-dichloroethane (DCE).

    • Causal Rationale: DCE provides an optimal dielectric constant that supports the solubility of the metal complex while maintaining a tight, highly organized transition state, which is critical for high enantioselectivity[2].

  • Substrate Addition: Add the substituted aldehyde (0.2 mmol) followed by Nitroethane-2,2,2-d3 (1.0 mmol, 5.0 equiv).

    • Causal Rationale: A 5-fold excess of the deuterated nitroalkane drives the equilibrium forward and suppresses competing side reactions, such as aldehyde self-condensation[8].

  • Incubation: Stir the mixture at 0 °C until completion (typically 24–48 hours, monitored by TLC).

    • Causal Rationale: Lower temperatures enhance enantio- and diastereocontrol by amplifying the energy difference between the diastereomeric transition states, yielding predominantly the anti-β-nitroalcohol[7].

  • Quenching & Purification: Quench the reaction with distilled water, extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Protocol B: Biocatalytic Diastereoselective Henry Reaction

This protocol leverages the promiscuous activity of Baliospermum montanum hydroxynitrile lyase (BmHNL) for eco-friendly, diastereocomplementary synthesis[3][9].

  • Biphasic System Setup: Dissolve the aldehyde substrate (150 mM) in tert-butyl methyl ether (TBME).

    • Causal Rationale: TBME acts as an organic reservoir for the hydrophobic aldehyde, preventing substrate inhibition and suppressing the non-enzymatic racemic background reaction that readily occurs in purely aqueous media[3].

  • Enzyme & Buffer Addition: Add citrate-phosphate buffer (CPB, pH 5.5) and the crude BmHNL lysate (1 mg/mL final concentration).

    • Causal Rationale: A slightly acidic pH (5.5) is chosen because it is optimal for BmHNL stability while simultaneously minimizing the spontaneous, base-catalyzed racemic Henry reaction[3].

  • Deuterated Nucleophile Addition: Add Nitroethane-2,2,2-d3 to achieve a final concentration of 1.75 M.

    • Causal Rationale: The high concentration of the nitroalkane compensates for its lower solubility in the aqueous phase, ensuring the enzyme's active site remains saturated for the carboligation step[9].

  • Incubation & Extraction: Incubate the mixture in a thermoshaker at 30 °C and 1200 rpm. Upon completion, extract the product using TBME and concentrate under reduced pressure.

Workflow S1 1. Substrate Preparation (Aldehyde + CD3CH2NO2) S2 2. Catalyst Addition (Organocatalyst / Enzyme) S1->S2 S3 3. Reaction Incubation (Controlled Temp & Stirring) S2->S3 S4 4. Quenching & Extraction (Organic Solvent Partition) S3->S4 S5 5. Analytical Validation (NMR, Chiral HPLC, MS) S4->S5

Step-by-step experimental workflow for the asymmetric deuterated Henry reaction.

Quantitative Data Summarization

The substitution of standard nitroethane with Nitroethane-2,2,2-d3 yields nearly identical chemical reactivity profiles, as the secondary kinetic isotope effect exerted by the β-deuteriums is negligible during the rate-determining steps[5][10].

Table 1: Comparative Metrics in Asymmetric Henry Reactions

ParameterStandard NitroethaneNitroethane-2,2,2-d3Causality / Scientific Note
Reaction Rate ( k ) Baseline (1.0x)~0.95x - 1.0xSecondary KIE is minimal; α-deprotonation is unaffected by β-deuteriums[5].
Enantiomeric Excess (ee) 95 - 99%95 - 99%The steric bulk of -CD₃ is nearly identical to -CH₃, preserving chiral recognition[7].
Diastereomeric Ratio (dr) Up to 16:1 (anti:syn)Up to 16:1 (anti:syn)Transition state geometry remains conserved across isotopologues[7].
Metabolic Stability ( T1/2​ ) Baseline+200% to +400%The stronger C-D bond resists CYP450-mediated oxidation at the terminal methyl[6].

Self-Validating System Checks

To ensure the trustworthiness and isotopic integrity of the synthesized compounds, the protocol must be validated through rigorous analytical checkpoints.

Table 2: Analytical Characterization Signatures for Validation

Analytical TechniqueExpected Signature for CD₃-Incorporated ProductValidation Purpose
¹H NMR (400 MHz) Absence of the terminal methyl doublet (typically at ~1.5 ppm). The α-proton appears as a complex multiplet due to coupling with the adjacent chiral center and weak coupling to deuterium.Confirms complete isotopic purity and absence of proton exchange[9].
¹³C NMR (100 MHz) Presence of a distinct septet at approximately 15–20 ppm ( JC−D​≈19 Hz) due to spin-spin coupling with three deuterium atoms ( I=1 ).Directly verifies the structural integrity of the -CD₃ moiety.
High-Resolution MS The molecular ion peak [M+H]+ or [M−H]− will exhibit an exact mass shift of +3.0188 Da relative to the non-deuterated standard.Validates the exact elemental composition and confirms no deuterium loss[6].
Chiral HPLC Retention times will be nearly identical (within ±0.1 min) to the non-deuterated standard under the same isocratic conditions.Quantifies enantiomeric excess (ee) without requiring new method development[9].

References

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - nih.gov.
  • Applications of Nitroethane-1,1-d2 in Organic Chemistry: An In-depth Technical Guide - benchchem.com.
  • Nitroethane-2,2,2-d3 Isotope|CAS 1219802-04-6 - benchchem.com.
  • Organocatalytic Nitroaldol Reaction Associated with Deuterium-Labeling - researchgate.net.
  • Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex - acs.org.
  • Kinetic vs Thermodynamic Controlled Promiscuous Biocatalytic Asymmetric Henry Reaction in Diastereocomplementary Synthesis of β-Nitroalcohols - acs.org.
  • Solvent Polarization and Kinetic Isotope Effects in Nitroethane Deprotonation and Implications to the Nitroalkane Oxidase Reaction - acs.org.
  • Supporting Information - Amazon S3 - amazonaws.com.
  • Heterobimetallic Transition Metal/Rare Earth Metal Bifunctional Catalysis: A Cu/Sm/Schiff Base Complex for Syn-Selective Catalytic Asymmetric Nitro-Mannich Reaction - acs.org.
  • The Henry reaction: recent examples - mdma.ch.

Sources

Application

Nitroethane-2,2,2-d3 as an internal standard for mass spectrometry

Application Note: High-Fidelity Quantitation of Volatile Nitroalkanes Using Nitroethane-2,2,2-d3 as a Stable Isotope-Labeled Internal Standard Executive Summary The accurate quantitation of low-molecular-weight, volatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Quantitation of Volatile Nitroalkanes Using Nitroethane-2,2,2-d3 as a Stable Isotope-Labeled Internal Standard

Executive Summary

The accurate quantitation of low-molecular-weight, volatile nitroalkanes in complex matrices (e.g., pharmaceutical active ingredients, environmental samples, or biological fluids) presents significant analytical challenges. Analyte volatility, poor chromatographic retention on standard liquid chromatography (LC) phases, and severe matrix effects often compromise data integrity. This application note details a robust, self-validating Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) protocol utilizing Nitroethane-2,2,2-d3 as a stable isotope-labeled internal standard (SIL-IS) to achieve absolute quantitative precision.

Mechanistic Rationale: The Isotopic Design of Nitroethane-2,2,2-d3

When selecting a SIL-IS, the structural position of the heavy isotopes dictates the reliability of the assay. Do not default to fully deuterated analogues without assessing molecular acidity.

Nitroethane possesses highly acidic alpha-protons (pKa ~8.6) due to the strong electron-withdrawing nature of the adjacent nitro group[1]. In protic environments—such as aqueous sample diluents or biological matrices—these alpha-protons are highly susceptible to Hydrogen-Deuterium Exchange (HDX). If a fully deuterated analogue (nitroethane-d5) were utilized, the deuterium atoms at the alpha-carbon would rapidly back-exchange with solvent protons. This causes isotopic scrambling, unpredictable mass shifts, and a catastrophic loss of quantitative accuracy.

Nitroethane-2,2,2-d3 brilliantly circumvents this failure mode. By localizing the three deuterium atoms exclusively on the beta-carbon (the terminal methyl group), the isotopic labels are rendered chemically inert to HDX. This ensures a stable, immutable +3 Da mass shift, providing absolute differentiation from the natural isotopic envelope of the target analyte without the risk of in-situ label loss.

Analytical Strategy: Overcoming Volatility and Matrix Effects

Nitroethane is a highly volatile organic compound (VOC) with a boiling point of approximately 114 °C and a density of 1.052 g/cm³[1]. Standard sample preparation techniques involving liquid-liquid extraction (LLE) followed by solvent evaporation inevitably lead to severe analyte volatilization. Furthermore, LC-MS/MS is sub-optimal due to poor retention of small polar VOCs on reversed-phase columns and inefficient ionization.

To ensure quantitative rigor, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/MS is the method of choice, a methodology proven highly effective for related volatile nitro-compounds[2]. By sampling the vapor phase, HS-SPME isolates the volatile nitroethane while leaving non-volatile matrix interferents behind. The pre-extraction addition of Nitroethane-2,2,2-d3 acts as a mathematical normalizer, correcting for any variations in headspace partitioning kinetics, fiber adsorption efficiency, and MS ionization suppression.

Workflow Visualization

G A Sample Matrix (API or Biological) B Add Nitroethane-2,2,2-d3 (Stable +3 Da IS) A->B Spike C HS-SPME Extraction (Prevents Volatile Loss) B->C Equilibrate D GC-MS/MS Analysis (Resolves Matrix Effects) C->D Desorb E Quantitation (Analyte/IS Peak Area Ratio) D->E Data Processing

Figure 1: GC-MS/MS workflow utilizing Nitroethane-2,2,2-d3 to normalize extraction variations.

Physicochemical & Mass Spectrometric Parameters

To maximize signal-to-noise ratios, Multiple Reaction Monitoring (MRM) transitions are selected based on the primary Electron Ionization (EI) fragmentation pathways (loss of the NO₂ group).

Table 1: Target Analyte and Internal Standard Parameters

CompoundFormulaMW (Da)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nitroethane CH₃CH₂NO₂75.07752910
Nitroethane-2,2,2-d3 CD₃CH₂NO₂78.09783210

Self-Validating Experimental Protocol

This protocol is engineered to be self-validating; every step includes a physical or logical control to ensure data integrity.

Step 1: Reagent and Standard Preparation

  • Prepare a primary stock of Nitroethane-2,2,2-d3 (1.0 mg/mL) in anhydrous methanol.

  • Causality: Methanol is miscible with aqueous sample diluents, but its anhydrous nature prevents any long-term hydrolytic degradation of the stock solution during storage.

Step 2: Sample Preparation (HS-SPME)

  • Transfer 5.0 mL of the liquid sample (or reconstituted API) into a 20 mL precision headspace vial.

  • Add 2.0 g of NaCl to the vial.

  • Causality: The addition of NaCl induces a "salting-out" effect. Because nitroethane is highly polar and water-soluble, saturating the aqueous phase with salt thermodynamically drives the analyte into the headspace, maximizing SPME fiber uptake and lowering the Limit of Detection (LOD).

  • Spike the sample with 50 µL of the Nitroethane-2,2,2-d3 working solution. Seal immediately with a PTFE/silicone septum.

Step 3: GC-MS/MS Instrumental Conditions

  • SPME Fiber: 85 µm Carboxen/PDMS (optimized for low MW VOCs).

  • Extraction: Equilibrate for 15 min at 50 °C, then expose the fiber to the headspace for 20 min at 50 °C.

  • Desorption: 2 min at 250 °C in the GC inlet (Split ratio 10:1).

  • Column: Agilent J&W DB-624 UI (30 m × 0.25 mm, 1.4 µm) or equivalent VOC column.

  • Oven Program: 40 °C (hold 2 min) → 10 °C/min to 150 °C → 25 °C/min to 240 °C.

Step 4: Self-Validating System Controls (Critical) Do not process data without verifying the following internal controls:

  • Blank Verification (Isotopic Purity Check): Run a matrix blank spiked only with Nitroethane-2,2,2-d3. Logic: This validates the absence of unlabeled nitroethane contamination in the IS stock. A signal in the analyte channel >20% of the LOQ invalidates the IS batch.

  • IS Area Monitoring: The absolute peak area of Nitroethane-2,2,2-d3 must remain within ±15% of the mean across all injections in the sequence. Logic: A drift beyond this threshold indicates SPME fiber degradation, inlet septum leaks, or MS source fouling. The system automatically flags these variations, preventing the reporting of erroneous data.

Quantitative Performance Summary

When executed correctly, the normalization provided by the d3-internal standard yields exceptional analytical metrics, effectively neutralizing matrix-induced suppression.

Table 2: Representative Method Validation Metrics

Validation ParameterPerformance MetricNotes
Limit of Detection (LOD) 0.5 ng/mLS/N ≥ 3:1
Limit of Quantitation (LOQ) 1.5 ng/mLS/N ≥ 10:1, Precision ≤ 10%
Linear Dynamic Range 1.5 – 500 ng/mLR² ≥ 0.999 (Analyte/IS Ratio)
Intra-day Precision (RSD) < 5.0%Evaluated at 3 QC levels (n=6)
Mean Recovery (Accuracy) 98% – 102%IS-corrected, across all matrices

References

  • Quantification of nitromethane in mainstream smoke using gas chromatography and tandem mass spectrometry Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Nitroethane | CH3CH2NO2 | CID 6587 Source: PubChem (NIH) URL:[Link]

Sources

Method

Application Note: Synthesis of Deuterated Amino Acids Using Nitroethane-2,2,2-d3

Executive Summary Deuterated amino acids are indispensable tools in modern drug development, serving as metabolically stable building blocks, internal standards for mass spectrometry, and structural probes for NMR and ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Deuterated amino acids are indispensable tools in modern drug development, serving as metabolically stable building blocks, internal standards for mass spectrometry, and structural probes for NMR and neutron scattering[1]. Traditional late-stage H/D exchange methodologies often suffer from incomplete isotopic incorporation and risk racemization at the labile -carbon[1].

This application note details a bottom-up synthetic paradigm utilizing Nitroethane-2,2,2-d3 (CAS: 1219802-04-6; >98 atom % D)[2]. By employing this pre-labeled precursor, researchers can achieve absolute isotopic fidelity at the terminal methyl position. We present two distinct, field-proven methodologies: a biocatalytic route to noncanonical -amino acids[3], and a stereoselective chemical route to unnatural -amino acids[4].

Mechanistic Rationale: The Advantage of Bottom-Up Deuteration

Nitroethane-2,2,2-d3 ( ) acts as a highly versatile carbon nucleophile. The strong electron-withdrawing nature of the nitro group acidifies the adjacent -protons, allowing the molecule to tautomerize into a reactive nitronate intermediate[5].

Causality in Experimental Design: A major risk when utilizing deuterated nitroalkanes is the potential for unwanted H/D exchange at the group under strongly basic conditions (such as those found in classical Henry reactions). To mitigate this, the protocols herein are specifically designed to utilize either mild aqueous enzymatic conditions (pH ~8.5)[5] or highly specific cycloaddition/reduction sequences[4] that preserve the absolute integrity of the label throughout the workflow.

Workflow A: Biocatalytic Synthesis of Noncanonical -Amino Acids

Engineered variants of the -subunit of tryptophan synthase (TrpB) from Pyrococcus furiosus have been shown to accept nitroalkanes as nucleophiles[3][6].

Causality: TrpB activates L-serine to form an electrophilic amino-acrylate intermediate[6]. Nitroethane-2,2,2-d3 attacks this intermediate in a highly enantioselective manner. Performing this reaction biocatalytically in an aqueous buffer completely avoids the harsh bases of traditional chemical synthesis, thereby preventing any unwanted H/D exchange at the moiety and yielding enantiopure products.

Protocol: TrpB-Catalyzed Synthesis of 4-Nitro-L-norvaline-5,5,5-d3
  • Preparation: In a sterile reaction vial, dissolve L-serine (50 mM) and Nitroethane-2,2,2-d3 (100 mM) in 50 mM potassium phosphate buffer adjusted to pH 8.5.

  • Enzyme Addition: Add the engineered TrpB variant (e.g., PfTrpB , 0.1 mol%) and the cofactor pyridoxal 5'-phosphate (PLP, 1 mM)[3].

  • Incubation: Incubate the mixture at 50 °C under gentle agitation (150 rpm) for 12–24 hours.

  • Self-Validation (QC Check): Quench a 10 µL in-process aliquot with 90 µL of 1% formic acid in methanol. Analyze via LC-MS. The reaction is deemed complete when the L-serine peak is fully consumed. Critical step: Verify the isotopic envelope of the product mass; the strict absence of M-1 or M-2 peaks confirms that the group has not undergone H/D exchange with the aqueous buffer.

  • Isolation: Acidify the mixture to pH 3 with HCl, extract unreacted nitroalkane with ethyl acetate, and apply the aqueous layer to a strong cation-exchange resin (e.g., Dowex 50WX8). Elute the pure deuterated amino acid using 1 M .

  • Downstream Processing: The nitro group can be subsequently reduced via standard catalytic hydrogenation (Pd/C, ) to yield the corresponding deuterated diamino acid.

Workflow B: Stereoselective Chemical Synthesis of Unnatural -Amino Acids

Nitroethane-2,2,2-d3 can be converted into 5,6-dihydro-4H-1,2-oxazines, which serve as robust precursors for diastereomerically pure unnatural -amino acids[4][7].

Causality: Direct catalytic hydrogenation of the oxazine intermediate yields poor diastereoselectivity. To solve this, a highly controlled two-step reduction is employed. First, the C=N bond is reduced using . This selectively locks the stereocenter at the newly formed amine. Only after this stereocenter is firmly established is the N–O bond cleaved via high-pressure catalytic hydrogenation[4].

Protocol: Two-Step Reduction to -Amino Acids
  • Oxazine Formation: Synthesize the deuterated 5,6-dihydro-4H-1,2-oxazine intermediate from Nitroethane-2,2,2-d3 via cycloaddition with the appropriate alkene, followed by ester functionalization[4].

  • First Reduction (C=N): Dissolve the oxazine (1.0 equiv) in glacial acetic acid. Slowly add (2.0 equiv) at room temperature. Stir for 2 hours.

  • Self-Validation (QC Check): Monitor the reaction via -NMR. The complete disappearance of the downfield C=N proton signal dictates readiness for the next step. Proceeding prematurely will result in mixed diastereomer formation during the subsequent hydrogenation.

  • Second Reduction (N-O): Transfer the intermediate to a high-pressure reactor. Add Raney Nickel (20% w/w) and methanol. Pressurize the vessel with (40–65 bar) and stir at room temperature for 3–4 hours[4].

  • Purification: Filter the catalyst through a pad of Celite, concentrate the filtrate under reduced pressure, and purify via silica gel chromatography to isolate the pure deuterated -amino acid ester.

Quantitative Data & Quality Control

The following table summarizes the expected performance metrics for both workflows based on established literature parameters[4][6].

MetricBiocatalytic Route (TrpB)Chemical Route (Oxazine Reduction)
Target Product 4-Nitro-L-norvaline-5,5,5-d3Unnatural -Amino Acid-d3
Typical Yield 60 – 80% (HPLC yield)70 – 85% (Isolated yield)
Isotopic Purity >98% D (No H/D exchange)>98% D (Stable through reduction)
Stereoselectivity >99% ee (Enzyme-controlled)High diastereomeric ratio (dr > 9:1)
Key QC Check LC-MS (Isotopic envelope) -NMR (C=N bond disappearance)

Visualized Workflows

G cluster_chem Chemical Pathway (Sukhorukov et al.) cluster_bio Biocatalytic Pathway (Romney et al.) NE Nitroethane-2,2,2-d3 (CD3CH2NO2) Oxazine 5,6-Dihydro-4H-1,2-oxazine Intermediate NE->Oxazine Cycloaddition TrpB TrpB Enzyme + L-Serine (Aqueous, Mild) NE->TrpB C-C Bond Formation BetaAA Deuterated Unnatural β-Amino Acids Oxazine->BetaAA 1. NaBH3CN 2. H2 / Raney Ni NonCanAA Deuterated Noncanonical α-Amino Acids TrpB->NonCanAA Enantioselective Addition

Caption: Divergent synthetic pathways utilizing Nitroethane-2,2,2-d3 for amino acid synthesis.

TrpB_Cycle PLP PLP-Enzyme Complex AminoAcrylate Amino-acrylate Intermediate PLP->AminoAcrylate + L-Serine - H2O Serine L-Serine Serine->AminoAcrylate Product 4-Nitro-L-norvaline-5,5,5-d3 AminoAcrylate->Product + Nitroethane-2,2,2-d3 Nitroethane Nitroethane-2,2,2-d3 (Nucleophile) Nitroethane->Product Product->PLP Product Release

Caption: TrpB-catalyzed cycle for the enzymatic synthesis of deuterated noncanonical amino acids.

References

  • Nitroalkanes as Versatile Nucleophiles for Enzymatic Synthesis of Noncanonical Amino Acids Source: ACS Catalysis (2019) URL:[Link]

  • Chemical Deuteration of -Amino Acids and Optical Resolution: Overview of Research Developments Source: Molecules / MDPI (2021) URL:[Link]

  • Nitroethane-2,2,2-d3 Isotope Catalog Specification Source: Superchroma / CDN Isotopes URL:[Link]

Sources

Application

Application Note: Precision Deuterium Labeling of Complex Ethylamine Scaffolds Using Nitroethane-2,2,2-d3

Executive Summary The incorporation of deuterium into active pharmaceutical ingredients (APIs) and forensic analytical standards is a critical strategy for improving pharmacokinetic profiles and ensuring high-fidelity ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of deuterium into active pharmaceutical ingredients (APIs) and forensic analytical standards is a critical strategy for improving pharmacokinetic profiles and ensuring high-fidelity mass spectrometry (MS) quantification. Nitroethane-2,2,2-d3 ( CD3​CH2​NO2​ ) serves as a highly specialized, bifunctional synthon for installing a terminal −CD3​ group onto ethylamine scaffolds. This application note provides a comprehensive, mechanistically grounded guide to utilizing Nitroethane-2,2,2-d3 in the synthesis of complex deuterated molecules, specifically focusing on the generation of amphetamine-d3 derivatives via the Henry (nitroaldol) reaction.

Scientific Rationale & Mechanistic Insights

The Kinetic Isotope Effect and MS/MS Internal Standards

Stable isotope-labeled reference standards are widely used as internal standards for quantitative measurements with mass spectrometry because they exhibit nearly identical physicochemical properties to their unlabeled analogs[1]. By utilizing Nitroethane-2,2,2-d3, chemists can synthesize molecules like dexamphetamine-d3, which provides a +3 Da mass shift. This mass shift is sufficient to eliminate isotopic cross-talk in Multiple Reaction Monitoring (MRM) transitions while ensuring identical chromatographic retention times to the native drug.

Mechanistic Advantage of Nitroethane-2,2,2-d3

Nitroethane-2,2,2-d3 is a stable isotopologue where the three hydrogen atoms of the terminal methyl group are replaced with deuterium[2]. The success of this reagent lies in its pKa differential. The α -protons ( -CH2​- ) adjacent to the strongly electron-withdrawing nitro group have a pKa of ~8.6, allowing for facile deprotonation by mild bases to form a reactive nitronate anion.

Crucially, the deuterium atoms are located at the β -position ( -CD3​ ). Because the β -carbon is not involved in enolization or nitronate resonance, the deuterium atoms are highly insulated from base-catalyzed hydrogen-deuterium (H/D) exchange. This causality ensures that the isotopic purity of the starting material (>98 atom % D) is fully preserved throughout the harsh basic conditions of the Henry reaction[3].

Mechanism N1 CD3-CH2-NO2 (pKa ~8.6) N2 [CD3-CH-NO2]- Nitronate Anion N1->N2 Base (OH- or Amine) -H2O N3 Nucleophilic Attack on Carbonyl N2->N3 C-C Bond Formation

Fig 1: Nitronate anion formation. The β-CD3 group remains intact during α-deprotonation.

Physicochemical Specifications

Before initiating synthesis, it is critical to verify the physical properties and isotopic enrichment of the reagent to calculate precise molar equivalents.

Table 1: Specifications of Nitroethane-2,2,2-d3

PropertySpecification / Value
Chemical Formula C2​H2​D3​NO2​
Molecular Weight 78.09 g/mol [3]
CAS Registry Number 1219802-04-6[3]
Isotopic Purity 98 atom % D[3]
Boiling Point ~114 °C (Lit. for unlabeled)
Appearance Clear, colorless flammable liquid

Synthetic Workflow: Amphetamine-d3 Scaffold

The classic route to α -methylphenethylamine (amphetamine) derivatives involves the condensation of an aldehyde with nitroethane, followed by reduction[4]. Recent advancements also allow for catalytic asymmetric Henry reactions using chiral N,N′-dioxide/Cu(I) complexes to directly yield chiral β -nitroalcohols[5].

Workflow A Benzaldehyde C β-Nitroalcohol-d3 A->C Base Catalyst B Nitroethane-2,2,2-d3 (CD3CH2NO2) B->C Nitronate D Nitroalkene-d3 C->D -H2O E Amphetamine-d3 D->E LiAlH4 / THF

Fig 2: Synthetic workflow for amphetamine-d3 via Henry reaction with Nitroethane-2,2,2-d3.

Self-Validating Experimental Protocols

The following protocols outline the two-step synthesis of racemic amphetamine-d3. Each step incorporates in-process quality control (QC) to create a self-validating experimental system.

Protocol A: Synthesis of 1-Phenyl-2-nitropropene-d3 (Knoevenagel-type Henry Reaction)

Objective: Condense benzaldehyde with Nitroethane-2,2,2-d3 and dehydrate in one pot.

Causality & Rationale: Glacial acetic acid is used as the solvent alongside an ammonium acetate catalyst. The weak base generates the nitronate anion, while the acidic solvent immediately protonates the resulting β -alkoxide. This protonation is critical as it drives the E1cB dehydration forward, preventing the retro-aldol reaction and pushing the equilibrium toward the conjugated nitroalkene.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 10.0 mmol of benzaldehyde and 10.5 mmol of Nitroethane-2,2,2-d3.

  • Catalysis: Add 2.0 mmol of anhydrous ammonium acetate, followed by 15 mL of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 118 °C) under a nitrogen atmosphere for 4–6 hours.

  • In-Process QC (Self-Validation): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2). The disappearance of the UV-active benzaldehyde spot and the appearance of a bright yellow, highly UV-active spot (the conjugated nitroalkene) validates the progression of the dehydration step.

  • Workup: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice water. The 1-phenyl-2-nitropropene-d3 will precipitate as a yellow crystalline solid.

  • Purification: Filter the solid under a vacuum, wash with cold water, and recrystallize from hot ethanol to yield pure yellow needles.

Protocol B: Reduction to Amphetamine-d3

Objective: Reduce both the conjugated alkene and the nitro group to yield the primary amine.

Causality & Rationale: Lithium aluminum hydride ( LiAlH4​ ) is selected because it is a powerful nucleophilic hydride source capable of reducing the nitro group completely to an amine without stalling at the toxic hydroxylamine intermediate. Anhydrous THF is mandatory; any moisture will violently quench the LiAlH4​ , destroying the reagent and halting the reduction[4].

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL two-neck flask. Add 30 mmol of LiAlH4​ (3.0 equivalents) and suspend in 20 mL of anhydrous THF under an argon atmosphere.

  • Addition: Dissolve 5.0 mmol of the synthesized 1-phenyl-2-nitropropene-d3 in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH4​ suspension at 0 °C using an addition funnel. Caution: The reaction is highly exothermic.

  • Reflux: Once the addition is complete, remove the ice bath and heat the reaction to reflux for 8 hours to ensure the complete reduction of the intermediate oxime/hydroxylamine species.

  • Fieser Workup (Self-Validation): Cool the reaction to 0 °C. Carefully quench the excess hydride by sequentially adding x mL of water, x mL of 15% NaOH, and 3x mL of water (where x = grams of LiAlH4​ used). Validation: The formation of a crisp, white, granular aluminum salts precipitate indicates a successful quench, allowing for easy filtration.

  • Extraction: Filter the salts through a Celite pad. Extract the THF filtrate with 1M HCl to partition the basic amphetamine-d3 into the aqueous layer (leaving neutral impurities in the organic layer).

  • Isolation: Basify the aqueous layer with 2M NaOH to pH > 12, extract with dichloromethane, dry over Na2​SO4​ , and concentrate in vacuo to yield the free base amphetamine-d3.

Table 2: Typical Yield and Purity Metrics

Reaction StepTypical YieldIsotopic RetentionKey Analytical Marker
Henry Condensation 75 - 85%>98% 1 H-NMR: Absence of −CH3​ doublet at ~2.4 ppm
LiAlH4​ Reduction 50 - 65%[4]>98%LC-MS: [M+H]+ peak at m/z 139.1

Analytical Validation

To verify the integrity of the deuterium label, High-Resolution Mass Spectrometry (HRMS) and 1 H-NMR must be employed. In the 1 H-NMR spectrum of the final amphetamine-d3, the characteristic doublet corresponding to the terminal methyl group (typically found at ~1.1 ppm in the unlabeled compound) will be completely absent, while the α -proton multiplet will simplify due to the lack of coupling with the now-deuterated methyl group.

References

  • Synthesis of racemic amphetamine‐d1 and amphetamine‐d3 Source: Journal of Labelled Compounds and Radiopharmaceuticals (via ResearchGate) URL:[Link]

  • Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • DEUTERATED ANALOGUES - Chromservis Source: chromservis.eu URL:[Link]

Sources

Method

Application of Nitroethane-2,2,2-d3 in pharmaceutical tracer studies

Application Note: Engineering Deuterated Pharmaceutical Tracers Using Nitroethane-2,2,2-d3 Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Objective: To provide an authoritative...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Deuterated Pharmaceutical Tracers Using Nitroethane-2,2,2-d3

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Objective: To provide an authoritative, self-validating methodology for the synthesis and bioanalytical application of stable isotope tracers derived from Nitroethane-2,2,2-d3.

Mechanistic Rationale: The Science of CD3​ Labeling

In pharmaceutical tracer studies, stable isotope labeling is a cornerstone of both metabolic elucidation and quantitative mass spectrometry [1]. Nitroethane-2,2,2-d3 ( CD3​CH2​NO2​ , CAS: 1219802-04-6) is a highly specialized aliphatic building block used to synthesize deuterated phenethylamines (e.g., amphetamine-d3, methyldopa-d3).

The selection of the terminal methyl group for deuteration is driven by two critical mechanistic advantages:

  • Analytical Mass Shift: Deuterating the terminal methyl group provides a precise +3 Da mass shift. Because the natural isotopic envelope of carbon ( 13C ) rarely interferes beyond +2 Da for small molecules, a +3 Da shift ensures absolute analytical specificity in LC-MS/MS, eliminating cross-talk between the analyte and the internal standard (IS).

  • Kinetic Isotope Effect (KIE) Preservation: The carbon-deuterium (C-D) bond possesses a lower zero-point energy than the C-H bond, making it more resistant to oxidative cleavage. However, by labeling the terminal methyl group rather than the alpha-carbon or the amine, the primary metabolic pathways (e.g., CYP450-mediated alpha-carbon deamination) remain largely unaffected. This ensures the tracer behaves pharmacokinetically identical to the unlabeled drug, which is a strict requirement for a valid internal standard.

Experimental Protocol: Synthesis of a Deuterated Tracer (Amphetamine-d3)

The Henry (nitroaldol) reaction is the most efficient route for coupling aldehydes with nitroalkanes [2]. By utilizing Nitroethane-2,2,2-d3, the isotopic label is perfectly preserved through the reaction cascade [3].

Step 1: Base-Catalyzed Henry Condensation
  • Reagents: Benzaldehyde (1.0 eq), Nitroethane-2,2,2-d3 (1.2 eq), n-butylamine (0.1 eq), glacial acetic acid (0.1 eq), anhydrous ethanol.

  • Causality of Reagents: n-Butylamine acts as a primary amine catalyst, forming a transient Schiff base with benzaldehyde. This intermediate is highly electrophilic, accelerating the nucleophilic attack by the nitroethane enolate. Crucially, because the alpha-protons of Nitroethane-2,2,2-d3 are unlabeled ( H ), the deprotonation step does not suffer from a primary kinetic isotope effect, ensuring the reaction kinetics match those of unlabeled nitroethane.

  • Procedure:

    • Dissolve benzaldehyde and Nitroethane-2,2,2-d3 in anhydrous ethanol under an inert N2​ atmosphere.

    • Add n-butylamine and glacial acetic acid. Reflux the mixture for 6 hours.

    • Cool to 0°C to induce crystallization. Filter and wash with cold ethanol to yield Phenyl-2-nitropropene-d3.

  • Validation & QC Check: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The intermediate must appear as a distinct, single yellow spot under UV (254 nm).

Step 2: Hydride Reduction
  • Reagents: Phenyl-2-nitropropene-d3 (1.0 eq), Lithium aluminum hydride ( LiAlH4​ , 4.0 eq), anhydrous Tetrahydrofuran (THF).

  • Causality of Reagents: LiAlH4​ is a powerful, non-selective reducing agent required to simultaneously reduce both the conjugated alkene and the nitro group, yielding the fully saturated primary amine.

  • Procedure:

    • Suspend LiAlH4​ in anhydrous THF at 0°C.

    • Dropwise, add a solution of Phenyl-2-nitropropene-d3 in THF to control the exothermic reaction.

    • Reflux for 4 hours, then quench sequentially with H2​O , 15% NaOH , and H2​O (Fieser method) to precipitate aluminum salts.

    • Filter, extract the organic layer, and acidify with HCl to precipitate Amphetamine-d3 hydrochloride.

  • Validation & QC Check: High-Resolution Mass Spectrometry (HRMS) must show an [M+H]+ peak at m/z 139.1105. The absence of a peak at m/z 136.0888 confirms zero isotopic scrambling.

Synthesis A Benzaldehyde (Precursor) C Henry Reaction (Base Catalysis) A->C B Nitroethane-2,2,2-d3 (Isotope Source) B->C D Phenyl-2-nitropropene-d3 (Intermediate) C->D - H2O E Reduction (LiAlH4 / THF) D->E F Amphetamine-d3 (Tracer API) E->F + H+

Fig 1. Synthetic workflow for Amphetamine-d3 utilizing Nitroethane-2,2,2-d3 via the Henry reaction.

Bioanalytical Application: LC-MS/MS Pharmacokinetic Tracing

Once synthesized, the d3-tracer is deployed to quantify the unlabeled drug in complex biological matrices (e.g., human plasma).

  • Causality of the Workflow: Matrix effects—such as ion suppression from endogenous phospholipids—can severely skew MS quantification. By spiking the sample with the d3-tracer prior to extraction, any matrix effects experienced by the target analyte are proportionally experienced by the tracer. Because they are chemically identical, they co-elute perfectly, allowing the ratio of their signals to provide absolute quantification.

Protocol: Plasma Extraction and Quantification
  • Spiking: Aliquot 100 µL of plasma. Add 10 µL of the Amphetamine-d3 Internal Standard (IS) working solution (100 ng/mL).

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile. Causality: Acetonitrile denatures and precipitates large plasma proteins while keeping the highly polar amine in the supernatant.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column. Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Validation & QC Check: The calibration curve (Analyte Area / IS Area vs. Nominal Concentration) must yield an R2≥0.995 . The retention time of the analyte and IS must match within ±0.05 minutes.

MS_Workflow A Biological Sample (Plasma Aliquot) B Spike Internal Standard (Amphetamine-d3) A->B C Protein Precipitation (Acetonitrile) B->C D LC Separation (C18 Column) C->D Supernatant E ESI-MS/MS (MRM Mode) D->E F Quantification (m/z 139 -> 47) E->F

Fig 2. LC-MS/MS bioanalytical workflow using a d3-labeled internal standard for quantification.

Quantitative Data Summary

The table below summarizes the critical mass spectrometry parameters that validate the use of the Nitroethane-2,2,2-d3 derived tracer. The +3 Da shift is specifically isolated to the alpha-beta cleavage fragment, providing an interference-free quantification channel.

Analytical ParameterUnlabeled Analyte ( d0​ )Tracer / Internal Standard ( d3​ )Mechanistic Causality
Precursor Ion ( [M+H]+ ) m/z 136.1 m/z 139.1+3 Da shift from the intact terminal CD3​ group.
Quantifier Product Ion m/z 44.1 m/z 47.1Cleavage of the α−β C-C bond yields the iminium ion ( CH3​CH=NH2+​ vs CD3​CH=NH2+​ ).
Qualifier Product Ion m/z 91.1 m/z 91.1Tropylium ion ( C7​H7+​ ) derived from the unlabeled benzyl ring remains identical.
Chromatographic RT 3.20 min3.20 minPerfect co-elution normalizes matrix-induced ion suppression.
Isotopic Purity Req. N/A >98 atom % DPrevents isotopic cross-talk into the d0​ quantification channel.

References

  • Title: Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules Source: Chemical Reviews, ACS Publications URL: [Link] [1]

  • Title: Nitroethane (Chemical Properties and Synthetic Uses) Source: Wikipedia, The Free Encyclopedia URL: [Link] [2]

  • Title: Stable isotope characterisation of MDP2P and MDA prepared from piperonal Source: Griffith Research Online URL: [Link] [3]

Application

Application Notes and Protocols for Nitroethane-2,2,2-d3 in High-Resolution NMR Spectroscopy

Introduction: The Strategic Choice of Deuterated Solvents in NMR In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, the solvent is not a mere bystander but an active participant that can profoundly influence...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Choice of Deuterated Solvents in NMR

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, the solvent is not a mere bystander but an active participant that can profoundly influence spectral quality. The use of deuterated solvents, where protium (¹H) atoms are replaced by deuterium (²H), is a cornerstone of modern NMR analysis. This isotopic substitution is critical for two primary reasons: it eliminates overwhelming solvent proton signals that would otherwise obscure analyte resonances, and it provides a deuterium signal essential for the spectrometer's field-frequency lock system, ensuring the magnetic field stability required for high-resolution experiments.[1]

While common deuterated solvents like chloroform-d and DMSO-d6 are workhorses in most laboratories, the selection of a less common solvent is often a strategic decision dictated by the specific chemical properties of the analyte or the experimental goals. Nitroethane-2,2,2-d3 (CD₃CH₂NO₂) is one such specialized solvent. Its utility lies in providing a polar, aprotic medium with a unique spectral window. The specific deuteration at the methyl (C2) position makes it an invaluable tool for studying reaction mechanisms where the ethyl group's methyl protons are of interest, as it provides a "clean" spectral background in that region.

This guide provides a comprehensive overview of the known and extrapolated properties of nitroethane-2,2,2-d3, detailed protocols for its use, and a discussion of its niche applications in modern chemical research.

Physicochemical Properties: A Data-Driven Overview

Direct experimental data for nitroethane-2,2,2-d3 is not extensively published. However, its physical properties can be reasonably approximated by those of its non-deuterated counterpart, nitroethane (CH₃CH₂NO₂), as isotopic substitution at this level has a minimal effect on bulk physical characteristics like boiling and melting points.

PropertyValue (for Nitroethane)Source
Appearance Colorless, oily liquid[2][3]
Molecular Formula C₂H₂D₃NO₂
Molecular Weight 78.09 g/mol
Density ~1.052 g/cm³[2]
Boiling Point 114 °C (237 °F)[4]
Melting Point -89.4 °C (-128.9 °F)[4]
Flash Point 28 °C (82 °F)[4]
Solubility in Water 4.6 g/100 mL at 20 °C[4]
Primary Use in NMR Polar aprotic solvent for specialized studies

NMR Spectral Properties of Nitroethane-2,2,2-d3

The defining feature of any deuterated solvent is its own NMR signature, which arises from residual, incompletely deuterated isotopomers and the carbon atoms bonded to deuterium.

NucleusResidual Peak Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
¹H NMR ~1.5 ppmTriplet (t)~1-2 Hz (⁵JHD)This is an estimated value for the -CH₂- group protons, which would be coupled to the adjacent deuterons. The exact chemical shift and coupling can vary with temperature and solute.
¹³C NMR ~75 ppmTriplet (t)~20-30 Hz (JCD)This corresponds to the deuterated methyl carbon (-CD₃). The signal is split into a triplet due to the one-bond coupling with deuterium.
~12 ppmSingletThis corresponds to the non-deuterated methylene carbon (-CH₂-).

Note: The chemical shift values are estimates based on the known spectral data for nitroethane and the established effects of deuterium substitution. Actual observed shifts may vary based on instrument calibration, temperature, and sample concentration.[5][6]

Experimental Protocol: Preparation of an NMR Sample

This protocol outlines a standardized procedure for preparing a high-quality NMR sample for analysis using nitroethane-2,2,2-d3. The causality behind each step is explained to ensure experimental robustness.

Materials:

  • Nitroethane-2,2,2-d3 (≥99 atom % D)

  • Analyte of interest

  • High-precision 5 mm NMR tube

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer or sonicator

  • Lint-free tissues

Procedure:

  • Analyte Weighing: Accurately weigh 1-10 mg of your solid analyte for ¹H NMR (10-50 mg for ¹³C NMR) into a clean, dry vial. For liquid samples, use a calibrated micropipette.

    • Rationale: Precise weighing is crucial for concentration-dependent studies and for ensuring sufficient signal-to-noise without causing line broadening from saturation.

  • Solvent Addition: Using a clean, dry pipette, add approximately 0.6-0.7 mL of nitroethane-2,2,2-d3 to the vial containing the analyte.

    • Rationale: This volume is standard for most 5 mm NMR tubes, ensuring the receiver coil is adequately filled for optimal sensitivity and shimming.

  • Dissolution: Gently vortex or sonicate the mixture to ensure the complete dissolution of the analyte.[7]

    • Rationale: Complete dissolution is critical for obtaining a homogeneous sample, which is a prerequisite for acquiring high-resolution spectra with sharp, symmetrical lineshapes. Incomplete dissolution leads to broadened lines and inaccurate integrals.

  • Transfer to NMR Tube: Carefully transfer the solution into the NMR tube using a Pasteur pipette fitted with a small cotton or glass wool plug.[7]

    • Rationale: The plug acts as a filter to remove any particulate matter (dust, undissolved solids) that can degrade spectral resolution by disrupting the magnetic field homogeneity.

  • Capping and Cleaning: Securely cap the NMR tube. Wipe the exterior of the tube with a lint-free tissue lightly dampened with isopropanol or ethanol.

    • Rationale: A secure cap prevents solvent evaporation and sample contamination. A clean outer surface is essential as fingerprints or dust can interfere with the spinning of the sample in the spectrometer, leading to spinning sidebands and poor shimming.

  • Spectrometer Insertion and Analysis: Insert the sample into the NMR spectrometer. The instrument will then lock onto the deuterium signal of the nitroethane-2,2,2-d3, tune the probe to the appropriate frequencies, and perform a shimming procedure to optimize the magnetic field homogeneity before spectral acquisition.

Workflow for NMR Sample Preparation

NMR_Sample_Preparation cluster_prep Sample Preparation cluster_analysis Spectrometer Operations weigh 1. Weigh Analyte add_solvent 2. Add Nitroethane-d3 (0.6-0.7 mL) weigh->add_solvent Precise amount dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve Homogenize transfer 4. Filter Transfer to NMR Tube dissolve->transfer Remove particulates insert 5. Insert Sample transfer->insert Clean tube exterior lock 6. Field/Frequency Lock insert->lock Stabilize B₀ field shim 7. Shimming lock->shim Optimize homogeneity acquire 8. Acquire Spectrum shim->acquire Data collection

Sources

Method

Protocol for aliphatic nitro compound reduction using Nitroethane-2,2,2-d3

Application Note: High-Fidelity Reduction of Nitroethane-2,2,2-d3 to Ethylamine-2,2,2-d3 Introduction & Mechanistic Rationale Deuterated aliphatic amines, specifically ethylamine-2,2,2-d3, are indispensable building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Reduction of Nitroethane-2,2,2-d3 to Ethylamine-2,2,2-d3

Introduction & Mechanistic Rationale

Deuterated aliphatic amines, specifically ethylamine-2,2,2-d3, are indispensable building blocks in the design of isotopically labeled active pharmaceutical ingredients (APIs). The strategic incorporation of a -CD3 moiety leverages the kinetic isotope effect to enhance metabolic stability and prolong drug half-life. The synthesis of this amine typically relies on the reduction of the commercially available precursor, nitroethane-2,2,2-d3[1].

However, the reduction of aliphatic nitro compounds is mechanistically demanding. Traditional methodologies, such as high-pressure catalytic hydrogenation or lithium aluminum hydride reductions, often suffer from over-reduction, poor functional group tolerance, and the need for specialized pressure vessels [2]. Furthermore, harsh basic conditions can trigger the Nef reaction, converting the nitroalkane into a carbonyl byproduct and destroying the valuable isotopic label.

To circumvent these issues, this guide details two highly efficient, bench-stable protocols for the reduction of nitroethane-2,2,2-d3:

  • Nickel Boride-Catalyzed Reduction (NaBH4/NiCl2): A rapid, highly efficient method that generates the active catalyst (Ni₂B) in situ. This method is ideal for rapid throughput, avoids high-pressure H₂ gas, and operates under mild conditions [3].

  • Metal-Free Trichlorosilane (HSiCl3) Reduction: A modern, highly chemoselective approach utilizing HSiCl3 and a tertiary amine (e.g., DIPEA). The tertiary amine facilitates the generation of a highly reactive dichlorosilylene species, which acts as the true reducing agent. This pathway is optimal when orthogonal protecting groups or sensitive moieties are present [2].

Mechanistic Pathways

G Substrate Nitroethane-2,2,2-d3 (CD3CH2NO2) PathA Pathway A: NaBH4 / NiCl2 (Nickel Boride) Substrate->PathA MeOH, 0 °C to RT PathB Pathway B: HSiCl3 / DIPEA (Metal-Free) Substrate->PathB CH2Cl2, 0 °C to RT Product Ethylamine-2,2,2-d3 (CD3CH2NH2) PathA->Product Rapid (< 30 min) PathB->Product Chemoselective (18 h)

Reaction pathways for the reduction of Nitroethane-2,2,2-d3 to Ethylamine-2,2,2-d3.

Experimental Protocols

Protocol A: Nickel Boride-Catalyzed Reduction (NaBH4/NiCl2)

Causality & Design: Sodium borohydride alone cannot reduce aliphatic nitro groups. The addition of catalytic NiCl₂·6H₂O leads to the immediate formation of finely divided, black nickel boride (Ni₂B) in situ. This amorphous transition metal boride acts as a heterogeneous catalyst, adsorbing the nitro compound and facilitating hydride transfer without requiring external hydrogen gas [4].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve nitroethane-2,2,2-d3 (1.0 eq, 10 mmol) and NiCl₂·6H₂O (0.25 eq, 2.5 mmol) in 30 mL of anhydrous methanol.

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Causality: The subsequent addition of NaBH₄ is highly exothermic and releases H₂ gas. Cooling prevents solvent boil-off and suppresses unwanted side reactions.

  • Reduction: Slowly add NaBH₄ (3.5 eq, 35 mmol) in small portions over 15 minutes. Self-Validation Checkpoint: Upon addition of the first portion of NaBH₄, the pale green solution will immediately turn pitch black, accompanied by vigorous effervescence. This visual cue confirms the successful generation of the active Ni₂B catalyst[5].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Monitor by TLC (n-hexane/EtOAc 7:3); the disappearance of the starting material confirms completion.

  • Work-up: Quench the reaction carefully with 10 mL of H₂O. Filter the black suspension through a pad of Celite to remove the nickel boride catalyst.

  • Isolation: Acidify the filtrate with 1M HCl to pH 2 (to form the non-volatile ethylamine hydrochloride salt), concentrate under reduced pressure to remove methanol, then basify the aqueous layer with 2M NaOH to pH >12. Extract with diethyl ether (3 x 20 mL), dry over anhydrous Na₂SO₄, and carefully concentrate (avoiding high vacuum due to the volatility of ethylamine) to yield ethylamine-2,2,2-d3.

Protocol B: Metal-Free HSiCl3-Mediated Reduction

Causality & Design: Trichlorosilane (HSiCl3) in the presence of N,N-diisopropylethylamine (DIPEA) generates a reactive dichlorosilylene intermediate. This species deoxygenates the nitro group without the need for transition metals, ensuring absolute preservation of reducible functional groups (e.g., alkenes, alkynes) if this protocol is adapted for more complex deuterated substrates [2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with argon. Add nitroethane-2,2,2-d3 (1.0 eq, 5 mmol), DIPEA (5.0 eq, 25 mmol), and 15 mL of anhydrous CH₂Cl₂.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Dropwise, add HSiCl3 (3.5 eq, 17.5 mmol) via a gas-tight syringe. Causality: HSiCl3 is highly reactive and volatile; dropwise addition at 0 °C controls the generation of the silylene species and prevents thermal runaway.

  • Reaction: Allow the reaction to warm to room temperature and stir for 18 hours. Self-Validation Checkpoint: An aliquot analyzed by GC-MS should show the complete disappearance of the nitroethane-2,2,2-d3 peak (m/z ~78) and the appearance of the ethylamine-2,2,2-d3 peak (m/z ~48).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (15 mL) at 0 °C. Stir vigorously for 30 minutes to hydrolyze the silicon byproducts into insoluble siloxanes.

  • Isolation: Filter the biphasic mixture through Celite. Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 x 15 mL), combine the organic phases, dry over Na₂SO₄, and carefully concentrate to afford the product.

Quantitative Data & Comparative Yields

The following table summarizes the expected performance metrics for both reduction protocols based on established literature parameters for aliphatic nitro compounds.

ParameterProtocol A: NaBH4 / NiCl2Protocol B: HSiCl3 / DIPEA
Active Reducing Species Nickel Boride (Ni₂B)Dichlorosilylene (:SiCl₂)
Reaction Time 15 – 30 minutes18 hours
Temperature Profile 0 °C → Room Temp0 °C → Room Temp
Chemoselectivity ModerateExcellent
Expected Yield 85% - 92%80% - 88%
Isotopic Purity Retention >98%>98%

Self-Validating Quality Control (QC)

To ensure the integrity of the ethylamine-2,2,2-d3 product and confirm that the deuterium label (-CD3) has not undergone H/D exchange during the reduction, the following analytical checks are mandatory:

  • FT-IR Spectroscopy: The starting material exhibits a strong, characteristic asymmetric -NO₂ stretch at ~1550 cm⁻¹. Successful reduction is validated by the complete disappearance of this band and the emergence of a broad -NH₂ stretching doublet at ~3300 cm⁻¹ and 3400 cm⁻¹.

  • ¹H NMR (CDCl3): The starting nitroethane-2,2,2-d3 shows a singlet at ~4.4 ppm (for the -CH₂- group, since the adjacent -CD3 is invisible in ¹H NMR). In the product, this -CH₂- signal shifts significantly upfield to ~2.7 ppm. The absolute absence of a triplet at ~1.1 ppm (which would correspond to a standard -CH3 group) confirms that the isotopic purity of the 2,2,2-d3 label has been perfectly maintained.

References

  • Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. (2015). Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability. Organic Letters, 17(15), 3941-3943. URL:[Link]

  • Osby, J. O., & Ganem, B. (1985). Rapid and efficient reduction of aliphatic nitro compounds to amines. Tetrahedron Letters, 26(52), 6413-6416. URL:[Link]

Sources

Application

Application Note: High-Precision Quantification of Nitroethane using Isotopic Dilution Mass Spectrometry with Nitroethane-2,2,2-d3

Abstract This technical guide details a robust and highly accurate method for the quantification of nitroethane in complex matrices using Isotopic Dilution Mass Spectrometry (IDMS). Nitroethane is a significant industria...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide details a robust and highly accurate method for the quantification of nitroethane in complex matrices using Isotopic Dilution Mass Spectrometry (IDMS). Nitroethane is a significant industrial solvent and a precursor in chemical synthesis, making its precise quantification critical for process control, environmental monitoring, and safety assessments. The method employs Nitroethane-2,2,2-d3 as a stable, isotopically labeled internal standard (SIL-IS), which is the cornerstone of the IDMS technique.[1] By mimicking the analyte's chemical and physical properties, the deuterated standard effectively compensates for sample loss during preparation and mitigates variability from matrix effects during analysis.[2][3] This document provides the theoretical principles of IDMS, a comprehensive step-by-step protocol for sample analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and guidelines for method validation in accordance with regulatory expectations.

The Principle of Isotopic Dilution Mass Spectrometry (IDMS)

The Gold Standard for Quantitative Analysis

Isotopic Dilution Mass Spectrometry (IDMS) is a premier analytical technique renowned for its exceptional accuracy and precision, establishing it as a reference method in quantitative analysis.[1][4] Its power lies in the use of a stable isotope-labeled version of the analyte as an internal standard (IS).[3] Because the SIL-IS is chemically identical to the analyte, it behaves identically during every stage of the analytical process—from extraction and derivatization to chromatographic separation and ionization.[5] This co-behavior allows the SIL-IS to serve as a perfect surrogate, correcting for procedural losses and unpredictable matrix effects that can plague other quantification methods.[6][7]

Core IDMS Workflow

The fundamental principle of IDMS involves three key stages:

  • Spiking & Equilibration: A precisely known quantity of the isotopically labeled standard (in this case, Nitroethane-2,2,2-d3) is added to a sample containing an unknown quantity of the native analyte (nitroethane). The mixture is then thoroughly homogenized to ensure complete isotopic equilibration.[1][8]

  • Sample Preparation & Analysis: The spiked sample is processed through the necessary extraction and cleanup steps. Since any loss of material will affect the analyte and the SIL-IS equally, their ratio remains constant. The sample is then analyzed by a mass spectrometer, which separates and detects the ions of the analyte and the SIL-IS based on their different mass-to-charge (m/z) ratios.[1][9]

  • Quantification: The concentration of the analyte is calculated from the measured ratio of the native analyte's signal to the SIL-IS's signal.[5] This ratio-based measurement makes the final result independent of sample recovery, a significant advantage over other techniques.[8][10]

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Unknown Sample with Unknown Analyte (Nitroethane) Spike Add Known Amount of Internal Standard (Nitroethane-d3) Unknown->Spike Equilibrate Homogenize & Equilibrate Spike->Equilibrate Extract Extract & Purify Equilibrate->Extract MS Analyze by GC-MS Extract->MS Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio Calc Calculate Concentration via Calibration Curve Ratio->Calc Result Final Quantified Result Calc->Result

Caption: The general workflow of Isotopic Dilution Mass Spectrometry (IDMS).

Nitroethane-2,2,2-d3: An Ideal Internal Standard

Rationale for a Deuterated Standard

The use of a deuterated compound like Nitroethane-2,2,2-d3 is the preferred approach in high-precision mass spectrometry.[2][11] Deuterium (²H) is a stable (non-radioactive) isotope of hydrogen that adds mass to the molecule without significantly altering its chemical properties, such as polarity, boiling point, and chromatographic retention time.[3] This near-perfect chemical analogy ensures that the standard co-elutes with the analyte, experiencing the exact same ionization suppression or enhancement from matrix components, thus providing the most reliable correction.[6]

Physicochemical and Spectral Properties
PropertyNitroethane (Analyte)Nitroethane-2,2,2-d3 (Internal Standard)Rationale for IDMS
Chemical Formula C₂H₅NO₂C₂H₂D₃NO₂Identical elemental composition except for isotopes.
Molecular Weight 75.07 g/mol 78.10 g/mol Mass difference of +3 Da allows for clear distinction by the mass spectrometer.
Structure CH₃CH₂NO₂CD₃CH₂NO₂Identical structure leads to near-identical chromatographic and ionization behavior.
Boiling Point ~114 °C~114 °CEnsures co-elution during Gas Chromatography (GC) analysis.
Comparative Mass Fragmentation Patterns

Understanding the fragmentation patterns of both the analyte and the internal standard under Electron Ionization (EI) is crucial for selecting appropriate ions for quantification. The primary fragmentation of nitroalkanes involves the cleavage of the C-N bond and the loss of the nitro group.[12][13]

  • Nitroethane (m/z 75): The molecular ion fragments to produce a key ion from the loss of the nitro group (•NO₂), resulting in the ethyl cation [C₂H₅]⁺ at m/z 29 . Another significant fragment is the nitronium ion [NO₂]⁺ at m/z 46 .

  • Nitroethane-2,2,2-d3 (m/z 78): The molecular ion also loses the nitro group, but because of the deuterium atoms, it forms the deuterated ethyl cation [C₂H₂D₃]⁺ at m/z 32 . The fragment at m/z 46 remains, as it does not contain the deuterated part of the molecule.

This predictable +3 Da shift in the alkyl fragment ion provides a clean and interference-free channel for quantification.

Fragmentation cluster_analyte Nitroethane (Analyte) cluster_is Nitroethane-2,2,2-d3 (IS) M_Analyte [CH3CH2NO2]+• m/z 75 Frag1_Analyte [CH3CH2]+ m/z 29 M_Analyte->Frag1_Analyte - •NO2 Frag2_Analyte [NO2]+ m/z 46 M_Analyte->Frag2_Analyte - •C2H5 M_IS [CD3CH2NO2]+• m/z 78 Frag1_IS [CD3CH2]+ m/z 32 M_IS->Frag1_IS - •NO2 Frag2_IS [NO2]+ m/z 46 M_IS->Frag2_IS - •C2H2D3

Caption: Key EI fragmentation pathways for Nitroethane and its deuterated internal standard.

Experimental Protocol: GC-MS Quantification

This protocol outlines the quantification of nitroethane in a methanol matrix, a common scenario in industrial process monitoring.

Materials and Reagents
Reagent/MaterialGradeSupplier
Nitroethane (≥99%)Analytical StandardSigma-Aldrich
Nitroethane-2,2,2-d3 (98 atom % D)Analytical StandardCambridge Isotope Labs
MethanolHPLC or GC GradeFisher Scientific
Volumetric flasks (Class A)1, 10, 100 mLVWR
Micropipettes (calibrated)10-1000 µLEppendorf
GC Vials and Caps2 mL, PTFE/Silicone septaAgilent Technologies
Instrumentation
InstrumentParameterSetting
Gas Chromatograph Agilent 8890 GC (or equivalent)
ColumnRxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film
Inlet Temperature250 °C
Injection Volume1 µL (Splitless mode)
Carrier GasHelium, 1.2 mL/min constant flow
Oven Program40 °C (hold 2 min), ramp to 150 °C at 20 °C/min
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Ionization ModeElectron Ionization (EI), 70 eV
Source Temperature230 °C
Quadrupole Temp150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions Nitroethane: m/z 29 (Quantifier), 75 (Qualifier) Nitroethane-d3: m/z 32 (Quantifier)
Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of nitroethane into a 10 mL volumetric flask. Dilute to volume with methanol and mix thoroughly.

    • Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of Nitroethane-2,2,2-d3 in methanol using the same procedure.

  • Preparation of Internal Standard Working Solution (10 µg/mL):

    • Dilute 1 mL of the IS Stock (1 mg/mL) to 100 mL with methanol in a volumetric flask. This will be the "spiking" solution.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the Analyte Stock to prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

    • For each calibrator level, transfer 500 µL into a GC vial.

    • Add 50 µL of the IS Working Solution (10 µg/mL) to each vial.

    • Add 450 µL of methanol to bring the final volume to 1 mL. This results in a final IS concentration of 0.5 µg/mL in all standards.

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 15, and 40 µg/mL) from a separate weighing of the Analyte Stock.

    • Spike the QCs with the IS Working Solution in the same manner as the calibration standards.

  • Preparation of Unknown Samples:

    • Transfer 500 µL of the unknown sample into a GC vial.

    • Add 50 µL of the IS Working Solution (10 µg/mL).

    • Add 450 µL of methanol. Mix thoroughly.

  • GC-MS Analysis:

    • Arrange the samples in the autosampler in the following sequence: blank (methanol), calibration standards (lowest to highest), QCs, and unknown samples.

    • Run the sequence using the instrumental parameters defined in Table 3.2.

  • Data Processing and Quantification:

    • Integrate the peak areas for the quantifier ions of nitroethane (m/z 29) and Nitroethane-d3 (m/z 32).

    • Calculate the Peak Area Ratio (PAR) for each sample: PAR = Area(Analyte) / Area(IS).

    • Construct a calibration curve by plotting the PAR versus the known concentration of the calibration standards. Apply a linear regression (1/x or 1/x² weighting may be used).

    • Determine the concentration of nitroethane in the QC and unknown samples by interpolating their PAR values from the calibration curve.

Protocol_Workflow cluster_prep Solution Preparation cluster_sample Sample Spiking cluster_analysis Analysis & Data Processing Stock Prepare Analyte & IS Stock Solutions Working Prepare IS Working Solution Stock->Working Cal Create Calibration Standards Stock->Cal QC Create QC Samples Stock->QC Spike Spike All Samples (Cal, QC, Unknown) with IS Working Solution Cal->Spike QC->Spike Unknown Aliquot Unknown Sample Unknown->Spike Inject Inject into GC-MS Spike->Inject Integrate Integrate Peak Areas (m/z 29 & m/z 32) Inject->Integrate Calc Calculate Area Ratios & Build Calibration Curve Integrate->Calc Quant Quantify Unknowns Calc->Quant

Caption: Detailed experimental workflow for the quantification of Nitroethane.

Method Validation

A robust analytical method requires thorough validation to ensure its performance is reliable and fit for purpose. Key parameters should be assessed according to guidelines from regulatory bodies like the FDA.[2][7][14]

Representative Validation Data

The following table presents typical acceptance criteria and expected performance for this IDMS method.

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.995> 0.998
Calibration Range N/A0.1 - 50 µg/mL
Lower Limit of Quantitation (LLOQ) Accuracy: ±20%; Precision: ≤20% CV0.1 µg/mL with Accuracy of 95-108% and Precision <15% CV
Accuracy (at LQC, MQC, HQC) Mean concentration within ±15% of nominal97-104% of nominal
Precision (at LQC, MQC, HQC) Coefficient of Variation (CV) ≤15%< 8% CV
Selectivity No significant interfering peaks at the retention time of the analyte or IS in blank samples.No interference observed in 6 different lots of matrix.
Matrix Effect CV of matrix factor across different lots should be ≤15%.[2]< 10% CV

Conclusion

The use of Nitroethane-2,2,2-d3 in an Isotopic Dilution Mass Spectrometry workflow provides a highly accurate, precise, and robust method for the quantification of nitroethane. The stable isotope-labeled internal standard effectively negates variability from sample preparation and matrix effects, ensuring data of the highest quality and integrity. This application note provides a comprehensive framework, from theoretical principles to a validated, step-by-step protocol, enabling researchers and analytical laboratories to implement this gold-standard technique for demanding quantitative applications.

References

  • The Principle of Isotopic Dilution Mass Spectrometry: An In-depth Technical Guide. Benchchem.
  • A Comparative Guide to Bioanalytical Method Validation Using Deuterated Internal Standards: Adhering to FDA Guidelines. Benchchem.
  • Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.
  • Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, Oxford Academic.
  • Isotope dilution. Britannica.
  • Improved GC Analysis of Deriv
  • What is an Isotope Dilution Standard?. Biotage.
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  • Derivatization Methods in GC and GC/MS. Semantic Scholar.
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  • New GC-MS Assay for Amphetamine and Methamphetamine. Loyola eCommons.
  • An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. RSC Publishing.
  • Nitroethane Synthesis: A Compil
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Justice.gov.
  • A Comparative Guide to Analytical Method Validation Using Deuter
  • Simultaneous determination of amphetamines and amphetamine-derived designer drugs in human urine by GC-MS. PubMed.
  • Nitroethane Synthesis: A Compil
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  • Simultaneous derivatization and quantification of the nitric oxide metabolites nitrite and nitrate in biological fluids by gas chrom
  • The Value of Deuter
  • The Pivotal Role of Deuterated Compounds in Mass Spectrometry: An In-depth Technical Guide. Benchchem.
  • Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane.
  • Deuterated Standards for LC-MS Analysis.
  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Colorado Boulder.
  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)
  • Preparation of Nitro ethane. Sciencemadness.org.
  • A New Method for the Synthesis of Aliph
  • Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopi. springer.com.
  • Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. Benchchem.
  • Mass Spectrometry - Fragmentation P
  • Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution. National Institute of Standards and Technology.
  • Isotope dilution. Wikipedia.
  • Iodoethane-2,2,2-d3: A Superior Reagent for Isotopic Labeling in Mass Spectrometry-Based Proteomics. Benchchem.
  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical consider

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting H-D Exchange in Nitroethane-2,2,2-d3 Reactions

Welcome to the Advanced Isotope Troubleshooting Center. As researchers and drug development professionals increasingly rely on deuterated compounds for kinetic isotope effect (KIE) studies and ADME optimization[1], maint...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Isotope Troubleshooting Center. As researchers and drug development professionals increasingly rely on deuterated compounds for kinetic isotope effect (KIE) studies and ADME optimization[1], maintaining isotopic fidelity is paramount.

Working with Nitroethane-2,2,2-d3 (CD₃CH₂NO₂, [2]) presents a unique chemical challenge. While the β-methyl group is deuterated, the highly acidic α-protons (CH₂) remain unprotected. Unintended hydrogen-deuterium (H-D) or deuterium-hydrogen (D-H) exchange can convolute NMR spectra, invalidate mechanistic data, and ruin expensive labeled intermediates. This guide explores the causality of these side reactions and provides self-validating protocols to ensure your isotopic labels remain strictly where you put them.

Mechanistic Causality of Isotopic Leakage

To prevent exchange, we must first understand the thermodynamic and kinetic drivers of the nitroalkane system. The strong electron-withdrawing nature of the nitro group lowers the pKa of the α-protons to approximately 8.6 in aqueous environments.

When exposed to even mild bases, Nitroethane-2,2,2-d3 undergoes deprotonation to form a resonance-stabilized nitronate anion ([CD₃CH=NO₂]⁻). This intermediate is the primary gateway for isotopic scrambling[3]:

  • α-Exchange (H → D): If the reaction occurs in a protic deuterated solvent (e.g., D₂O, CD₃OD), the nitronate rapidly reprotonates with a deuteron, converting the CH₂ group to CD₂.

  • β-Exchange (D → H): While rare, extended exposure to strong bases or transition metal catalysts can trigger allylic deprotonation of the nitronate or β-deuteride elimination, leading to the loss of the CD₃ label (forming CHD₂). Recent studies in palladium-catalyzed additions have explicitly noted H/D exchange complications at these positions during carbopalladation[4].

Mechanism NE Nitroethane-2,2,2-d3 CD3-CH2-NO2 Nitronate Nitronate Anion [CD3-CH=NO2]⁻ NE->Nitronate Base (B:) - HB⁺ AlphaEx Alpha-Exchanged CD3-CD2-NO2 Nitronate->AlphaEx D₂O / MeOD + D⁺ BetaEx Beta-Exchanged CHD2-CH=NO2⁻ Nitronate->BetaEx Strong Base / Heat (Allylic Deprotonation)

Fig 1: Mechanistic pathways of H-D exchange in Nitroethane-2,2,2-d3.

Frequently Asked Questions (FAQs)

Q1: Why does my Nitroethane-2,2,2-d3 show α-proton exchange during routine NMR analysis? Causality: You are likely using a protic deuterated solvent like D₂O or CD₃OD. Even trace alkaline impurities in NMR tubes or solvents can catalyze nitronate formation. Because the solvent pool of D⁺ is overwhelmingly large, the equilibrium drives rapid H-to-D exchange at the α-carbon. Solution: Always use strictly aprotic NMR solvents (e.g., CDCl₃, DMSO-d₆, or CD₃CN) when analyzing nitroalkanes to freeze the α-protons in place.

Q2: I am losing the deuterium label on the β-carbon (CD₃ → CHD₂) during a Henry (Nitroaldol) reaction. How do I prevent this? Causality: The Henry reaction requires base catalysis to form the reactive nitronate. If you use harsh bases (like NaOH or NaOMe) and extended heating, the nitronate intermediate can undergo secondary allylic deprotonation. If your solvent or reagents contain exchangeable protons (H⁺), the β-position will slowly incorporate hydrogen. Solution: Switch to milder, sterically hindered amine bases (e.g., DIPEA or catalytic DBU) and run the reaction at room temperature. Hindered bases efficiently deprotonate the highly acidic α-carbon but are kinetically too bulky to promote secondary β-exchange.

Q3: Can transition metal catalysts cause isotopic scrambling in Nitroethane-2,2,2-d3? Causality: Yes. In transition-metal catalyzed couplings (e.g., Pd-catalyzed allylic alkylations), the metal can undergo reversible oxidative addition or carbopalladation[4]. During these cycles, β-deuteride elimination from a metal-alkyl intermediate can occur, scrambling the label before reductive elimination secures the final product. Solution: Optimize your ligand framework to accelerate the main catalytic cycle (e.g., using bidentate phosphines with wider bite angles to speed up reductive elimination), lower the reaction temperature, and avoid protic additives like HFIP unless strictly necessary.

Troubleshooting Start Identify Isotopic Leakage in CD3-CH2-NO2 Decision Which position is exchanging? Start->Decision Alpha Alpha Position (CH2 → CD2 / CHD) Decision->Alpha NMR shows loss of CH2 Beta Beta Position (CD3 → CHD2) Decision->Beta NMR shows loss of CD3 SolventIssue Protic Deuterated Solvent (e.g., D2O, CD3OD) detected? Alpha->SolventIssue BaseIssue Harsh Base / High Temp promoting allylic exchange? Beta->BaseIssue FixAlpha Switch to Aprotic Solvents (CDCl3, DMSO-d6) SolventIssue->FixAlpha Yes FixBeta Use Mild Amines (DIPEA) & Lower Temperature BaseIssue->FixBeta Yes

Fig 2: Decision tree for troubleshooting isotopic leakage in nitroalkanes.

Quantitative Impact of Reaction Conditions

The following table summarizes the expected degree of isotopic leakage under various standard laboratory conditions. Use this data to select the safest environment for your labeled compounds.

Reaction EnvironmentSolventBase / CatalystTemp (°C)α-Exchange (H → D)β-Exchange (D → H)
Routine NMR Analysis CDCl₃None25< 1%< 1%
Protic NMR Analysis D₂ONone (Trace impurities)25> 95% (Rapid) < 1%
Optimized Henry Rxn THFDIPEA (0.1 eq)25N/A (Reacts)< 1%
Harsh Alkylation MeOHNaOMe (1.5 eq)65N/A (Reacts)~ 8-12% (Over 24h)
Pd-Catalyzed Coupling HFIPPdI₂ / Na₂CO₃80High[4]~ 5-20%

Self-Validating Experimental Protocol

To ensure trustworthiness in your synthetic pipeline, you must use protocols that validate themselves. The following procedure for a Henry reaction incorporates an internal NMR standard from step one. This creates a closed-loop system: if the final integration of the CD₃ group drops relative to the internal standard, you have proof of chemical D-H exchange rather than mechanical yield loss.

Protocol: Isotope-Preserving Henry Reaction with Nitroethane-2,2,2-d3

Objective: Couple CD₃CH₂NO₂ with benzaldehyde while preserving >99% of the β-deuterium label.

Step 1: Baseline Validation (t = 0)

  • In an oven-dried vial, combine 1.0 mmol of Nitroethane-2,2,2-d3 and 0.33 mmol of 1,3,5-trimethoxybenzene (internal standard).

  • Dissolve in 0.5 mL of anhydrous CDCl₃ and take a baseline ¹H-NMR.

  • Causality Check: Calculate the exact integration ratio of the internal standard's aromatic protons to the residual proton signal of the CD₃ group (if any) and the α-CH₂ group.

Step 2: Reaction Setup

  • Transfer the mixture to a Schlenk flask under argon. Evaporate the CDCl₃ under a gentle stream of N₂.

  • Redissolve the reagents in 2.0 mL of anhydrous, rigorously degassed THF.

  • Add 1.0 mmol of benzaldehyde.

  • Cool the mixture to 0 °C using an ice bath to suppress thermodynamic side reactions.

Step 3: Mild Catalysis

  • Add 0.1 mmol (10 mol%) of N,N-Diisopropylethylamine (DIPEA) dropwise.

  • Causality Check: DIPEA is basic enough to form the nitronate (initiating nucleophilic attack) but too sterically hindered to promote reversible allylic deprotonation of the β-carbon.

  • Stir for 4 hours, allowing the reaction to warm to room temperature.

Step 4: Aprotic Quench and Workup

  • Quench the reaction by adding 0.1 mmol of glacial acetic acid. Do not use an aqueous workup, as biphasic basic water can strip labels during extraction.

  • Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

Step 5: Post-Reaction Validation

  • Redissolve the crude product in CDCl₃ and acquire a ¹H-NMR and ²H-NMR spectrum.

  • Compare the integration of the internal standard against the newly formed product. The absence of a CH₃ or CH₂D signal in the ¹H-NMR confirms the absolute preservation of the CD₃ label.

References

  • Catalytic Addition of Nitroalkanes to Unactivated Alkenes via Directed Carbopalladation ACS Catalysis URL:[Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules Chemical Reviews URL:[Link]

  • Nitroethane-2,2,2-d3 | C2H5NO2 | CID 131700175 PubChem URL:[Link]

Sources

Optimization

Improving yield in Nitroethane-2,2,2-d3 aldol condensations

Technical Support Center: Troubleshooting & Yield Optimization for Nitroethane-2,2,2-d3 Aldol Condensations Introduction The Henry (nitroaldol) reaction is a fundamental carbon-carbon bond-forming process coupling a nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Yield Optimization for Nitroethane-2,2,2-d3 Aldol Condensations

Introduction The Henry (nitroaldol) reaction is a fundamental carbon-carbon bond-forming process coupling a nitroalkane with an aldehyde or ketone to yield a β-nitro alcohol[1]. When utilizing isotopically labeled building blocks such as Nitroethane-2,2,2-d3 (CD3CH2NO2)[2], maximizing yield becomes critical due to the high cost of the reagent. This guide provides causal explanations, troubleshooting workflows, and self-validating protocols to overcome the inherent reversibility and side reactions associated with this transformation.

Mechanistic Pathway & Pitfalls

The reaction initiates via base-catalyzed deprotonation of the α-carbon of Nitroethane-2,2,2-d3, forming a nucleophilic nitronate anion that attacks the electrophilic carbonyl[1]. Because all steps are reversible (the "Retro-Henry" reaction), and the resulting β-nitro alcohol is prone to base-catalyzed dehydration, precise control of the reaction environment is mandatory[3].

Mechanism A Nitroethane-2,2,2-d3 + Aldehyde B Nitronate Anion Intermediate A->B Base (-H+) C β-Nitro Alcohol (Desired Product) B->C Addition C->B Reversibility D Nitroalkene (Dehydration) C->D Excess Base / Heat (-H2O) E Retro-Henry Cleavage C->E Thermodynamic Control E->A Reverts to Reactants

Caption: Reaction pathway of the Henry reaction highlighting desired and parasitic pathways.

Frequently Asked Questions (Troubleshooting)

Q1: Does the deuterium labeling in Nitroethane-2,2,2-d3 affect the reaction yield compared to standard nitroethane? A: The impact is minimal but mechanistically relevant. In Nitroethane-2,2,2-d3, the fully deuterated methyl group (CD3) is adjacent to the reactive α-carbon (CH2). Because C-D bonds are slightly more electron-donating than C-H bonds (inductive effect), the acidity of the α-protons is marginally reduced. However, the primary causes of low yields are not secondary kinetic isotope effects (SKIE), but rather the inherent thermodynamic reversibility of the reaction and competing side reactions like Cannizzaro disproportionation or dehydration[1][4].

Q2: My crude NMR shows a mixture of the desired β-nitro alcohol and a nitroalkene. How do I prevent dehydration? A: Dehydration to the nitroalkene proceeds via an E1cB mechanism, driven by excess base and elevated temperatures[5][6]. Causality: High concentrations of strong bases keep the β-nitro alcohol in its alkoxide form, facilitating the expulsion of the hydroxide leaving group. Solution: Transition from strong inorganic bases to weaker organic bases (e.g., catalytic triethylamine or DIPEA) or utilize phase-transfer catalysis (PTC)[6]. Furthermore, strictly maintain the reaction temperature between 0°C and room temperature.

Q3: I am losing yield during the workup and purification phases. Why is this happening? A: This is a classic manifestation of the Retro-Henry reaction. Causality: If the reaction solvent is evaporated while the base catalyst is still active, the concentration of the base effectively spikes, driving the equilibrium backward to the starting aldehyde and Nitroethane-2,2,2-d3[3]. Additionally, the slightly acidic nature of silica gel during column chromatography can catalyze both retro-aldol cleavage and dehydration. Solution: You must implement a chemical quench (e.g., saturated aqueous NH4Cl) to neutralize the base before any solvent evaporation or purification steps.

Quantitative Data: Catalyst Selection & Optimization

To optimize the coupling of Nitroethane-2,2,2-d3, select the catalytic system that best matches your aldehyde's electronic and steric profile.

Catalytic SystemSubstrate ProfileTempTypical YieldPrimary Benefit
10 mol% Et3N in DMF Aromatic & Heteroaromatic20°C88–94%Mild conditions; high conversion for stable aldehydes[7].
Cu(II)-Pyrazolyl Microgels Aliphatic & Hindered0–20°C80–95%Compartmentalization suppresses dehydration[8].
NaOH (0.025 M) + CTACl Base-Sensitive Aldehydes25°C70–90%Phase-transfer catalysis prevents retro-aldol[6].
Natural DNA (ssDNA) Water-Soluble Aldehydes37°C80–93%Biocatalytic alternative; prevents racemic background[9].

Self-Validating Experimental Protocol

This protocol incorporates internal validation steps to isolate where yield loss occurs (reaction vs. purification), ensuring a trustworthy and reproducible workflow.

Materials:

  • Nitroethane-2,2,2-d3 (1.2 equivalents)

  • Aldehyde (1.0 equivalent)

  • Catalyst: Triethylamine (0.1 equivalents)

  • Solvent: Anhydrous THF or DMF

  • Quench: Saturated aqueous NH4Cl

  • Internal Standard: 1,3,5-Trimethoxybenzene (for NMR validation)

Step-by-Step Methodology:

  • Substrate Validation: Dissolve the aldehyde (1.0 mmol) in 3 mL of anhydrous solvent. Perform a baseline TLC to ensure no carboxylic acid impurities are present, as these will neutralize the basic catalyst.

  • Activation: Cool the solution to 0°C using an ice bath. Add Nitroethane-2,2,2-d3 (1.2 mmol)[2]. The slight excess shifts the equilibrium toward the product[10].

  • Catalysis: Add triethylamine (0.1 mmol) dropwise. Stir at 0°C for 1 hour, then allow it to slowly warm to room temperature.

  • Reaction Monitoring: Monitor via TLC. If unreacted aldehyde persists after 12 hours, do not add more base (which triggers dehydration); instead, extend the reaction time.

  • Critical Quench (Self-Validation Step A): Once conversion is optimal, immediately add 2 mL of saturated aqueous NH4Cl before removing any solvent. This neutralizes the base, locking the equilibrium and preventing the Retro-Henry reaction during concentration[3].

  • Extraction: Extract with ethyl acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

  • Yield Validation (Self-Validation Step B): Before concentrating the crude mixture, add exactly 0.33 mmol of 1,3,5-Trimethoxybenzene. Concentrate the mixture and take a crude 1H-NMR. Compare the integration of the β-nitro alcohol methine proton against the internal standard. Logic: If the NMR yield is high (>90%) but the isolated yield after silica gel chromatography is low, your product is decomposing on the column, dictating a switch to alumina or deactivated silica.

Troubleshooting Workflow

Use the following logic tree to diagnose and resolve suboptimal yields systematically.

Troubleshooting Start Low Yield of β-Nitro Alcohol? CheckTLC Analyze Crude by 1H-NMR (Internal Std) Start->CheckTLC Unreacted High Unreacted Starting Material CheckTLC->Unreacted Retro-Henry / Incomplete Dehydrated Presence of Nitroalkene CheckTLC->Dehydrated Elimination LossOnCol High Crude Yield, Low Isolated Yield CheckTLC->LossOnCol Degradation Fix1 Increase Reaction Time or Use Excess Nitroalkane Unreacted->Fix1 Fix2 Lower Temperature or Use Weaker Base Dehydrated->Fix2 Fix3 Deactivate Silica or Avoid Chromatography LossOnCol->Fix3

Caption: Troubleshooting logic tree for diagnosing and resolving low yields in nitroaldol condensations.

References

  • "Nitroethane-2,2,2-d3 Isotope|CAS 1219802-04-6", Benchchem.
  • "Henry reaction", Wikipedia.
  • "Henry reaction", Grokipedia.
  • "Nitroaldol Reaction", Encyclopedia MDPI.
  • "Henry Nitroaldol Reaction", Alfa Chemistry.
  • "Batch and Flow Nitroaldol Synthesis Catalysed by Granulicella tundricola Hydroxynitrile Lyase Immobilised on Celite R-633", MDPI.
  • "What mechanism causes nitroalcohol dehydration following the henry reaction?", Echemi.
  • "DNA-Catalyzed Henry Reaction in Pure Water and the Striking Influence of Organic Buffer Systems", MDPI.
  • "DMF mediated Henry reaction of isatins: an efficient synthesis of 3-hydroxy-2-oxindole", Taylor & Francis.
  • "Catalyzed Henry Reaction by Compartmentalized Copper-Pyrazolyl-Complex Modified Microgels", ResearchGate.

Sources

Troubleshooting

Purification methods for degraded Nitroethane-2,2,2-d3 samples

Troubleshooting & Purification Guide: Nitroethane-2,2,2-d3 (CD₃CH₂NO₂) Welcome to the Technical Support Center for deuterated reagents. This guide is specifically engineered for researchers, application scientists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting & Purification Guide: Nitroethane-2,2,2-d3 (CD₃CH₂NO₂)

Welcome to the Technical Support Center for deuterated reagents. This guide is specifically engineered for researchers, application scientists, and drug development professionals dealing with the degradation and purification of Nitroethane-2,2,2-d3 .

Unlike standard organic solvents, deuterated nitroalkanes present unique chemical vulnerabilities. This guide bypasses generic advice to provide field-proven, mechanistically grounded, and self-validating purification workflows.

Part 1: The Causality of Degradation (Why Your Sample Failed)

To purify a solvent, you must first understand the thermodynamic and kinetic drivers of its degradation. Nitroethane-2,2,2-d3 is not just a passive solvent; it is a reactive carbon acid.

The alpha-carbon protons (the CH₂ group) of nitroalkanes are highly acidic, possessing a pKₐ of approximately 11 in aqueous/DMSO environments[1]. When exposed to trace basic impurities—even the alkaline silicates on the surface of poorly washed glassware—the molecule is deprotonated to form a reactive nitronate anion .

If atmospheric moisture is introduced to this system, the nitronate undergoes an autocatalytic acidic hydrolysis known as the [2]. This pathway cleaves the molecule, yielding acetaldehyde-d3 (CD₃CHO) and nitrous oxide (N₂O)[3]. Because this degradation generates further acidic and oxidative byproducts, the decomposition accelerates over time, destroying both the chemical and isotopic purity of your sample.

Mechanism NE Nitroethane-2,2,2-d3 (CD3CH2NO2) Nitronate Nitronate Anion [CD3CHNO2]- NE->Nitronate Deprotonation (pKa ~11) Base Basic Sites / Glassware Base->NE Catalyzes Nef Nef Reaction (Acidic Hydrolysis) Nitronate->Nef + H+ / H2O Water Moisture (H2O) Water->Nef Reactant Aldehyde Acetaldehyde-d3 (CD3CHO) Nef->Aldehyde Decomposition N2O Nitrous Oxide (N2O) Nef->N2O Byproduct

Mechanistic pathway of Nitroethane-2,2,2-d3 degradation via the Nef reaction.

Part 2: Troubleshooting & FAQs

Q1: My Nitroethane-2,2,2-d3 sample has turned yellow and emits a pungent, fruity odor. What happened? A1: The yellowing indicates the formation of nitronate salts and trace nitrogen oxides from decomposition. The pungent, fruity smell is the signature of acetaldehyde-d3, the primary byproduct of the Nef reaction[2]. Your sample has undergone autocatalytic decomposition and requires immediate fractional distillation.

Q2: Can I dry my degraded sample using Potassium Carbonate (K₂CO₃) or Basic Alumina? A2: Absolutely not. While K₂CO₃ is a standard drying agent for deuterated chloroform (CDCl₃)[4], its basicity will immediately deprotonate the alpha-carbon of nitroethane. This will trigger massive aldol-type condensations and initiate the exact Nef degradation pathway you are trying to prevent. You must use neutral or slightly acidic drying agents.

Q3: How do I remove protic impurities without causing H/D exchange at the CD₃ group? A3: Pass the solvent through [5]. Neutral alumina effectively sequesters water, trace acetic acid-d3, and peroxides without providing the basic microenvironment necessary for deprotonation.

Q4: What is the best way to store the purified solvent to prevent future degradation? A4: Store the purified solvent over activated [6] under an argon atmosphere. Do not use 4Å or 5Å sieves, as their larger pore sizes can admit the nitroethane molecule, leading to surface-catalyzed degradation. Furthermore, avoid spherical sieves, which release silica dust that can ruin NMR shimming[6].

Part 3: Quantitative Impurity Profiling

Before initiating purification, you must understand the physical properties of the contaminants you are trying to remove.

ImpurityChemical FormulaBoiling Point (°C)Source / MechanismDetection MethodRemoval Strategy
Acetaldehyde-d3 CD₃CHO~20Nef reaction decomposition¹H-NMR (Aldehyde peak)Fractional Distillation (Discard fore-run)
Water H₂O / HDO100Atmospheric moisture absorptionKarl Fischer Titration3Å Molecular Sieves / Neutral Alumina
Nitromethane CH₃NO₂101Synthesis byproductGC-MSAzeotropic Distillation with n-heptane
Nitroethane-2,2,2-d3 CD₃CH₂NO₂114–115Target Compound GC-MS / NMR Main Distillation Fraction
Acetic Acid-d3 CD₃COOH~118Oxidation of acetaldehydepH / ¹H-NMRActivated Neutral Alumina Filtration
Part 4: Self-Validating Purification Protocols

To ensure scientific integrity, this purification workflow operates as a self-validating system . You do not move to the next step until the analytical checkpoint confirms success.

Protocol A: Protic Impurity Removal via Activated Neutral Alumina

Objective: Remove water and acetic acid-d3 without triggering deprotonation.

  • Activation: Dry neutral alumina at 250 °C under vacuum (<1 Torr) for 12 hours to remove all bound water.

  • Column Preparation: Pack a rigorously dried glass column with the activated alumina under an inert argon atmosphere using a Schlenk line[5].

  • Elution: Slowly pass the degraded Nitroethane-2,2,2-d3 through the column. The alumina will selectively bind polar protic impurities.

  • Validation Checkpoint: Perform a Karl Fischer titration on the filtrate.

    • Causality: If water content is >50 ppm, the alumina was saturated or improperly activated. Re-run through a fresh column. If <50 ppm, proceed to distillation.

Protocol B: Fractional Distillation & Anhydrous Storage

Objective: Isolate chemically and isotopically pure Nitroethane-2,2,2-d3.

  • Apparatus Setup: Assemble a rigorously dried fractional distillation setup equipped with a vacuum-jacketed Vigreux column to ensure a proper temperature gradient[7].

  • Distillation: Heat the filtrate from Protocol A. Discard the fore-run distilling below 113 °C. This fraction contains the highly volatile acetaldehyde-d3 and residual water.

  • Collection: Collect the main fraction strictly between 114 °C and 115 °C at atmospheric pressure. Stop the distillation if the temperature rises above 115 °C to avoid collecting higher-boiling dimers or acetic acid-d3. (Note: For complex mixtures containing nitromethane, an [8] may be required prior to this step).

  • Validation Checkpoint: Run a GC-MS and ¹H/²H-NMR.

    • Causality: The ¹H-NMR should show a clean quartet at ~4.3 ppm (the CH₂ group) with absolute silence in the CD₃ region. If a peak appears in the CD₃ region, isotopic dilution (H/D exchange) has occurred, and the batch must be downgraded.

  • Storage: Transfer the validated solvent into a Schlenk flask containing activated 3Å Linde-type cylindrical molecular sieves[6]. Seal under argon.

Workflow Crude Degraded Sample (CD3CH2NO2 + Impurities) QC1 Pre-QC: NMR & Karl Fischer Crude->QC1 Alumina Activated Neutral Alumina (Removes Acids/H2O) QC1->Alumina If protic impurities >50ppm Distill Fractional Distillation (BP: 114-115 °C) Alumina->Distill Filtrate Sieves Store over 3Å Sieves (Under Argon) Distill->Sieves Main Fraction QC2 Post-QC: GC-MS & NMR Sieves->QC2 QC2->Distill Fails (Recycle) Pure Purified Nitroethane-2,2,2-d3 QC2->Pure Passes Purity Specs

Step-by-step workflow for the purification of degraded Nitroethane-2,2,2-d3.

References
  • Title: Nitro compound - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Nef reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

  • Title: Safe and Convenient Procedure for Solvent Purification Source: Caltech AUTHORS (Organometallics) URL: [Link]

  • Title: US3480517A - Purification of nitroethane by azeotropic distillation Source: Google Patents URL

Sources

Optimization

Resolving NMR peak overlaps using Nitroethane-2,2,2-d3 isotopic shifts

Technical Support Center: Resolving NMR Peak Overlaps Using Nitroethane-2,2,2-d3 Isotopic Shifts Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving NMR Peak Overlaps Using Nitroethane-2,2,2-d3 Isotopic Shifts

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with severe spectral crowding in Nuclear Magnetic Resonance (NMR) spectroscopy. Below, we detail how to leverage isotopic labeling—specifically Nitroethane-2,2,2-d3—to resolve overlapping signals through quantum mechanical isotope effects.

Executive Overview

In complex drug formulations or metabolic mixture analyses, the 1 H NMR signals of small aliphatic molecules often suffer from severe spectral crowding. For nitroethane ( CH3​CH2​NO2​ ), the diagnostic methylene ( CH2​ ) quartet at ~4.4 ppm is frequently obscured by matrix interferences. By substituting or spiking the sample with 1 [1], researchers can leverage primary and secondary deuterium isotope effects to alter the multiplicity and chemical shift of the target signal, physically pulling it out of the overlap region for accurate structural identification and quantification.

Mechanistic Troubleshooting & FAQs

Q1: Why does replacing the methyl group with deuterium ( CD3​ ) help resolve my overlapping methylene ( CH2​ ) peak? A1: The resolution is achieved through a combination of multiplicity collapse and the 2 [2].

  • Multiplicity Collapse: In unlabeled nitroethane, the CH2​ protons couple with the three adjacent CH3​ protons, splitting the signal into a broad, low-intensity quartet. In the d3-isotopologue, the primary isotope effect removes the 1 H methyl signal entirely. Because the magnetogyric ratio of deuterium is much lower than protium, the strong 3JHH​ coupling is eliminated. This collapses the broad CH2​ quartet into a much narrower, taller singlet, dramatically increasing the signal-to-noise ratio and reducing the peak's footprint.

  • Secondary Isotope Shift: Deuterium is heavier than protium, resulting in a lower zero-point vibrational energy and a slightly shorter, more polarizable C-D bond. This makes the CD3​ group a stronger electron donor (via induction) than a CH3​ group. The increased local electron density shields the adjacent CH2​ protons, shifting their resonance upfield (typically by ~10-15 ppb per deuterium, or ~30-45 ppb total) [3]. This physically moves the peak away from the overlapping matrix signal.

Q2: My shifted CH2​ peak in the d3-sample appears as a broad multiplet instead of a sharp singlet. How do I fix this? A2: While the large 3JHH​ coupling is removed, your CH2​ protons are still experiencing weak scalar coupling to the adjacent deuterium nuclei ( 3JHD​ ). Because deuterium has a spin of I=1 , this creates complex, unresolved multiplet broadening.

  • Solution: You must apply heteronuclear 2 H-decoupling during your 1 H acquisition (e.g., a 1 H{ 2 H} experiment). If hardware limitations prevent 2 H decoupling on your probe, apply a resolution enhancement window function (such as a Gaussian or sine-bell squared function) during free induction decay (FID) processing to artificially narrow the linewidth.

Q3: The 1 H NMR isotopic shift (~0.04 ppm) wasn't enough to clear the interference in my highly complex biological matrix. What is the next step? A3: Switch to 13 C NMR. The secondary deuterium isotope effect on the adjacent carbon atom is an order of magnitude larger than on protons [4]. The CH2​ carbon in Nitroethane-2,2,2-d3 will experience an upfield shift of approximately 0.2 to 0.3 ppm compared to the unlabeled standard. This wider chemical shift dispersion in 13 C NMR almost guarantees separation from the overlapping matrix peak.

Quantitative Data: Isotopic Shift Parameters

The following table summarizes the expected spectral changes when transitioning from standard nitroethane to its d3-isotopologue.

NMR ParameterUnlabeled Nitroethane ( CH3​CH2​NO2​ )Nitroethane-2,2,2-d3 ( CD3​CH2​NO2​ )Mechanistic Cause
CH3​ / CD3​ 1 H Signal ~1.55 ppm (Triplet, 3H)Absent in 1 H NMRPrimary Isotope Effect
CH2​ 1 H Signal ~4.40 ppm (Quartet, 2H)~4.36 ppm (Broad Singlet, 2H)Secondary Isotope Effect & 3JHH​ Removal
CH3​ / CD3​ 13 C Signal ~16.0 ppm (Singlet)~15.2 ppm (Septet)Primary Isotope Effect & 1JCD​ Coupling
CH2​ 13 C Signal ~71.5 ppm (Singlet)~71.2 ppm (Singlet)Secondary Isotope Effect

Self-Validating Experimental Protocol

To guarantee that the observed upfield shift is a genuine isotopic effect and not an artifact of matrix pH, concentration, or temperature variations, the following self-validating protocol must be used.

Step 1: Sample Preparation & Internal Referencing

  • Prepare three distinct NMR tubes:

    • Tube A (Control): Matrix + Unlabeled Nitroethane.

    • Tube B (Test): Matrix + Nitroethane-2,2,2-d3.

    • Tube C (Co-spike Validation): Matrix + 50% Unlabeled Nitroethane + 50% Nitroethane-2,2,2-d3.

  • Add exactly 0.05% v/v Tetramethylsilane (TMS) to all three tubes. TMS serves as the absolute 0.00 ppm anchor, ensuring any observed shift is strictly intramolecular and not a bulk magnetic susceptibility artifact.

Step 2: NMR Acquisition

  • Insert the sample into the spectrometer and carefully tune/match the probe for both 1 H and 2 H frequencies.

  • Shim the magnet thoroughly on the solvent lock signal to ensure linewidths are < 1.0 Hz.

  • Acquire the 1 H NMR spectra using a standard 1D pulse sequence. For Tubes B and C, enable 2 H-decoupling ( 1 H{ 2 H}) if your hardware permits, to collapse the 3JHD​ broadening on the CH2​ peak.

Step 3: Data Processing & Validation

  • Fourier transform the FIDs and strictly reference all spectra to the TMS singlet at 0.00 ppm.

  • Overlay the spectra.

  • Validation Check: In Tube C (Co-spike), you must observe both the original quartet at ~4.40 ppm and the new singlet at ~4.36 ppm. If only one peak is visible and shifted, your matrix is inducing a global chemical shift drift, invalidating the isotopic resolution. The presence of two distinct, cleanly separated signals in the identical matrix environment mathematically proves the secondary isotope effect is functioning as intended.

Workflow Visualization

Workflow A Complex Mixture (Unlabeled Nitroethane) B 1H NMR Acquisition A->B C Spectral Overlap CH2 Quartet (~4.4 ppm) Obscured B->C D Isotopic Substitution Spike/Replace with Nitroethane-2,2,2-d3 C->D E Primary Isotope Effect CD3 Signal Shifts to 2H Frequency D->E F Secondary Isotope Effect CH2 Shifts Upfield (~30-45 ppb) D->F G Multiplicity Collapse Quartet becomes Broad Singlet D->G H Resolved Spectrum Accurate Integration & Identification E->H F->H G->H

Workflow for resolving nitroethane NMR signal overlaps using primary and secondary deuterium isotope effects.

References

  • Nitroethane-2,2,2-d3 Isotope | CAS 1219802-04-6. Benchchem.
  • Isotopic-Perturbation NMR Study of Hydrogen-Bond Symmetry in Solution. ACS Publications.
  • Application of the Deuterium Isotope Effect on NMR Chemical Shift to Study Proton Transfer Equilibrium. Bentham Science Publishers.
  • Deuterium isotope effects on 15N backbone chemical shifts in proteins. PMC - NIH.

Sources

Troubleshooting

Minimizing side reactions when using Nitroethane-2,2,2-d3

Welcome to the Technical Support Center for Isotope-Labeled Reagents. As a Senior Application Scientist, I frequently consult with drug development professionals who utilize Nitroethane-2,2,2-d3 (CD₃CH₂NO₂) to optimize t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isotope-Labeled Reagents. As a Senior Application Scientist, I frequently consult with drug development professionals who utilize Nitroethane-2,2,2-d3 (CD₃CH₂NO₂) to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of small molecules via the kinetic isotope effect[1].

While the incorporation of a terminal -CD₃ group is highly valuable, the distinct reactivity of the adjacent α-protons (CH₂) versus the β-deuteriums (CD₃) requires precise kinetic control. This guide is designed to help you troubleshoot common side reactions, understand the mechanistic causality behind them, and implement self-validating protocols to ensure isotopic integrity.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: Why am I losing my -CD₃ deuterium label (H/D scrambling) during the Henry (Nitroaldol) reaction?

The Causality: The α-protons (CH₂) of Nitroethane-2,2,2-d3 are highly acidic (pKa ~8.6) and are readily deprotonated to form the reactive nitronate anion. The β-deuteriums (CD₃), however, are generally stable. Isotopic scrambling typically occurs when the reaction is run in protic solvents (like methanol or ethanol) or at elevated temperatures. Under these conditions, the retro-Henry reaction (which is a base-catalyzed equilibrium process) and transient enamine/imine intermediates allow the deuterium atoms to slowly exchange with the protic solvent pool[2]. The Solution: Strictly utilize anhydrous, aprotic solvents (e.g., THF, CH₃CN) and non-nucleophilic bases (such as DBU or DIPEA). Keep the reaction temperature at or below 0 °C to kinetically freeze the retro-Henry equilibrium[3].

Q2: How do I prevent the formation of nitroalkenes (dehydration) after the Henry reaction?

The Causality: The desired product of the Henry reaction is a β-nitro alcohol. However, this molecule retains a relatively acidic α-proton adjacent to the nitro group. In the presence of excess base or thermal energy, the β-nitro alcohol undergoes an E1cB elimination , expelling the hydroxide group to form a thermodynamically stable, conjugated nitroalkene[2]. The Solution: Limit your base equivalents. Instead of stoichiometric base, use catalytic amounts (e.g., 10 mol% triethylamine) or employ Lewis acid-base co-catalysts (like Cu(II) or Zn(II) complexes) that coordinate the nitronate and aldehyde, favoring the desired transition state without leaving excess free base in solution[2][4]. Always quench the reaction cold.

Q3: My Nef reaction is yielding oximes and hydroxamic acids instead of the desired carbonyl. What went wrong?

The Causality: The Nef reaction converts the nitronate salt into a carbonyl compound (aldehyde or ketone) via a nitronic acid intermediate. This process requires rapid and strong acidification (pH < 1) . If the pH is too high (weakly acidic), the nitronic acid fails to undergo nucleophilic attack by water and instead tautomerizes into an undesired oxime[5]. Furthermore, if you are using hydrochloric acid (HCl), the chloride ions can intercept the nitrosocarbenium intermediate via the Meyer reaction pathway, generating hydroxamic acid chlorides[6]. The Solution: Substitute HCl with sulfuric acid (H₂SO₄) to remove competing halide nucleophiles. Utilize a "reverse addition" technique: add the basic nitronate solution dropwise into a vigorously stirred, pre-cooled solution of strong acid to ensure the intermediate is instantly exposed to a pH < 1 environment[5].

Quantitative Data: Side Reaction Mitigation Parameters

The following table summarizes the quantitative thresholds required to suppress side reactions when handling Nitroethane-2,2,2-d3.

Side ReactionMechanistic CauseKey Preventative Parameters
Isotopic Scrambling Base-catalyzed H/D exchange in protic mediaSolvent: 100% Aprotic (THF/MeCN)Temp: ≤ 0 °C
Dehydration (Nitroalkene) E1cB elimination of β-nitro alcoholBase: ≤ 10 mol% (Catalytic)Quench pH: 5.0–6.0 (Cold NH₄Cl)
Aldol Self-Condensation Competing enolization of aldehyde substrateReagent Ratio: 1.2 equiv CD₃CH₂NO₂Catalyst: Lewis Acid (Zn/Cu) chelation
Oxime Formation (Nef) Incomplete hydrolysis of nitronic acidHydrolysis pH: < 1.0Addition: Reverse dropwise
Hydroxamic Acid (Nef) Meyer reaction via nitrosocarbenium ionAcid Source: H₂SO₄ (Avoid HCl/Halides)

Reaction Pathway & Side Reaction Visualization

The following diagram maps the divergent reaction pathways of Nitroethane-2,2,2-d3, highlighting where kinetic and thermodynamic controls must be applied.

G SM Nitroethane-2,2,2-d3 (CD3CH2NO2) Nitronate Nitronate Anion [CD3CHNO2]- SM->Nitronate Base (e.g., DBU) Aprotic Solvent Scrambling Isotopic Scrambling (Loss of -CD3 integrity) SM->Scrambling Protic Solvents Prolonged Heat HenryProd β-Nitro Alcohol-d3 (Desired Henry Product) Nitronate->HenryProd Aldehyde 0°C to rt NefProd Carbonyl Product-d3 (Desired Nef Product) Nitronate->NefProd Strong Acid (pH < 1) Rapid Hydrolysis NefSide Oximes / Hydroxamic Acids (Nef Byproducts) Nitronate->NefSide Weak Acid / Halides (Incomplete Hydrolysis) Dehydration Nitroalkene-d3 (Dehydration Byproduct) HenryProd->Dehydration Excess Base / Heat (E1cB Mechanism)

Reaction pathways of Nitroethane-2,2,2-d3 demonstrating desired products and mechanistic side reactions.

Standardized Experimental Protocol: Controlled Henry Reaction

To ensure a self-validating workflow, this protocol integrates specific checkpoints to confirm isotopic integrity and suppress E1cB dehydration.

Objective: Synthesize a β-nitro alcohol-d₃ derivative with >98% isotopic retention and <5% nitroalkene byproduct.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add the target aldehyde (1.0 equiv, 10 mmol) and dissolve in anhydrous THF (20 mL, 0.5 M concentration).

  • Reagent Addition: Inject Nitroethane-2,2,2-d3 (1.2 equiv, 12 mmol). Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C.

  • Catalytic Initiation: Dropwise add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 equiv, 1 mmol) over 5 minutes.

    • Causality Check: Slow addition at 0 °C prevents localized thermal spikes. Heat drives the retro-Henry equilibrium, which is the primary vector for H/D exchange and aldol self-condensation[2][3].

  • Reaction Monitoring: Stir at 0 °C for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc) or GC-MS. The reaction is self-validating when the aldehyde peak disappears without the emergence of a highly UV-active, lower-polarity spot (which would indicate the nitroalkene byproduct).

  • Cold Quenching: Once conversion is complete, immediately quench the reaction while still in the ice bath by adding 10 mL of saturated aqueous NH₄Cl.

    • Causality Check: A mild, buffered quench (pH ~5.5) neutralizes the nitronate anion without triggering acid-catalyzed dehydration or accidental Nef-type hydrolysis[5].

  • Isolation: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a maximum bath temperature of 30 °C to yield the pristine β-nitro alcohol-d₃.

References

  • Grokipedia. Henry reaction.
  • ResearchGate. HENRY REACTION (Mini-review).
  • RSC Publishing. Silver catalysed Henry reaction and domino cycloisomerisation sequence.
  • Grokipedia. Nef reaction.
  • MDPI. Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds.
  • ACS Publications. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.

Sources

Reference Data & Comparative Studies

Validation

Optimizing NMR Spectroscopy with Deuterated Nitroethanes: A Comparative Guide to CD₃CH₂NO₂ and CD₃CD₂NO₂

As a Senior Application Scientist, I frequently encounter researchers struggling with signal overlap, dynamic range limitations, and complex J-coupling when monitoring organic reactions via Nuclear Magnetic Resonance (NM...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with signal overlap, dynamic range limitations, and complex J-coupling when monitoring organic reactions via Nuclear Magnetic Resonance (NMR) spectroscopy. When working with nitroalkanes—particularly in carbon-carbon bond-forming processes like the Henry (nitroaldol) reaction—the strategic selection of isotopic labels is not just a matter of solvent choice; it is a fundamental mechanistic tool.

This guide objectively compares the performance, physical chemistry, and experimental applications of two critical deuterated isotopologues: Nitroethane-2,2,2-d3 (CD₃CH₂NO₂) and Nitroethane-d5 (CD₃CD₂NO₂) . By understanding the causality behind these isotopic substitutions, researchers can design self-validating NMR protocols that yield unambiguous kinetic and structural data.

Quantitative Comparison Matrix

To establish a baseline, we must first look at the physicochemical and spectroscopic properties of these two reagents. The following table summarizes their critical parameters for NMR applications.

ParameterNitroethane-2,2,2-d3Nitroethane-d5
Chemical Formula CD₃CH₂NO₂CD₃CD₂NO₂
CAS Registry Number 1219802-04-6[1]57817-88-6[2]
Molecular Weight 78.09 g/mol 80.10 g/mol
Isotopic Purity (Typical) 98 atom % D[2]98 atom % D[2]
¹H NMR Profile Sharp singlet at ~4.4 ppm (CH₂)Silent (No primary ¹H signals)
Residual ¹H Signals ~1.5 ppm (residual CHD₂)~4.4 ppm (CHD), ~1.5 ppm (CHD₂)
¹³C NMR Splitting CD₃ (septet), CH₂ (singlet)CD₃ (septet), CD₂ (quintet)
Primary Utility Kinetic tracking, α-proton isolationSolvent suppression, isotopic labeling

The Causality of Isotopic Selection

The decision to use a partially deuterated versus a fully deuterated nitroethane hinges entirely on the experimental objective.

G A NMR Experimental Goal B Monitor α-CH2 Kinetics (Remove J-Coupling) A->B Structural Probe C Eliminate 1H Background (Solvent Suppression) A->C Silent Matrix D Nitroethane-2,2,2-d3 (CD3CH2NO2) B->D E Nitroethane-d5 (CD3CD2NO2) C->E

Decision matrix for selecting the optimal deuterated nitroethane isotopologue for NMR analysis.

Nitroethane-2,2,2-d3: The J-Coupling Eliminator

In standard nitroethane, the α-protons (CH₂) appear as a quartet at ~4.4 ppm due to ³JHH spin-spin coupling with the adjacent methyl group[3]. In a complex reaction mixture, this quartet spreads the signal intensity over four peaks, reducing the signal-to-noise ratio and increasing the likelihood of peak overlap with product signals.

By deuterating the methyl group to form CD₃CH₂NO₂[1], the ³JHH coupling is completely eliminated. The CH₂ protons collapse into a single, sharp singlet. This concentrates the signal intensity into a narrow frequency band, vastly improving integration accuracy when tracking the consumption of the α-protons during a reaction.

Nitroethane-d5: The Background-Free Matrix

When nitroethane acts as both a reactant and a co-solvent, its massive proton signals can overwhelm the receiver gain of the NMR spectrometer, effectively suppressing the much smaller signals of catalytic intermediates. Fully deuterated Nitroethane-d5 provides a "silent" background[2]. Because it lacks ¹H signals entirely, it allows researchers to observe the formation of trace products without the need for complex solvent-suppression pulse sequences.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, every NMR experiment must be designed as a self-validating system. Below are field-proven protocols for utilizing both isotopologues.

Protocol A: In Situ Kinetic Tracking with Nitroethane-2,2,2-d3

Objective: Monitor the rate of a base-catalyzed Henry reaction without signal overlap.

  • Reagent Preparation: Dissolve 1.0 eq of the target aldehyde in an aprotic deuterated solvent (e.g., THF-d8) within an NMR tube. Add 1.1 eq of Nitroethane-2,2,2-d3.

  • Baseline Acquisition: Acquire a baseline ¹H NMR spectrum (typically 16 scans, 10-second relaxation delay for accurate integration).

  • Self-Validation Checkpoint: The baseline spectrum MUST display a sharp singlet at 4.4 ppm. The complete absence of a quartet confirms the isotopic integrity of the methyl group, validating the successful removal of ³JHH~ coupling.

  • Initiation & Tracking: Inject a catalytic amount of base (e.g., DBU). Acquire spectra at 5-minute intervals. Track the decay of the 4.4 ppm singlet against the emergence of the product's α-proton signal to derive high-precision kinetic data.

Protocol B: Biocatalytic Diastereoselective Probing with Nitroethane-d5

Objective: Probe the thermodynamic vs. kinetic control of syn/anti diastereoselectivity in a biocatalytic Henry reaction, as demonstrated in recent literature utilizing the BmHNL enzyme[4].

Workflow S1 Aldehyde + Nitroethane-d5 S2 BmHNL Enzyme (in D2O Buffer) S1->S2 S3 In Situ 1H NMR Monitoring S2->S3 S4 Quantify syn/anti Diastereomers S3->S4

Self-validating workflow for monitoring biocatalytic Henry reactions using Nitroethane-d5.

  • Enzymatic Setup: In an NMR tube, combine 583 μL of tert-butyl methyl ether (TBME), 42 μL of 750 mM substrate ((1S,2R)-2-NPP), and 161 μL of Nitroethane-d5[4].

  • Biocatalyst Addition: Add 44 μL of 23 mg/mL BmHNL enzyme buffered in 20 mM KPB (pD 7) along with 295 μL of D₂O and 125 μL of 1 M CPB (pD 5.5) to initiate the biphasic reaction[4].

  • Self-Validation Checkpoint: The initial ¹H NMR spectrum must show zero interference in the 1.5–4.5 ppm aliphatic region from the nitroethane. This confirms that the >98 atom % D purity is sufficient for background-free monitoring.

  • Incubation & Acquisition: Incubate the mixture up to 44 hours, acquiring ¹H NMR spectra at set intervals. Because the nitroethane matrix is silent, the emergence of new signals in the aliphatic region exclusively belongs to the deuterated syn product, confirming the retro-Henry pathway without solvent masking[4].

Conclusion

The choice between Nitroethane-2,2,2-d3 and Nitroethane-d5 is governed by the specific demands of the NMR experiment. For researchers needing to precisely integrate and track the reactive α-protons while eliminating complex splitting patterns, Nitroethane-2,2,2-d3 is the superior mechanistic probe. Conversely, for complex, multi-component systems—such as biphasic biocatalytic reactions where solvent signals would otherwise drown out critical data—the fully deuterated Nitroethane-d5 provides the necessary silent matrix to achieve high-fidelity results.

References

  • [1] Benchchem. "Nitroethane-2,2,2-d3 Isotope | CAS 1219802-04-6". Available at:

  • [4] ACS Publications. "Kinetic vs Thermodynamic Controlled Promiscuous Biocatalytic Asymmetric Henry Reaction in Diastereocomplementary Synthesis of β-Nitroalcohols". Available at:

  • [2] CDN Isotopes. "United States - CDN Isotopes (Nitroethane-d5 CAS 57817-88-6)". Available at:

  • [3] Benchchem. "Applications of Nitroethane-1,1-d2 in Organic Chemistry: An In-depth Technical Guide". Available at:

Sources

Comparative

High-Fidelity Validation of Nitroethane-2,2,2-d3 Isotopic Enrichment: A Mass Spectrometry Comparison Guide

As a Senior Application Scientist in isotopic analysis, I frequently encounter the challenges associated with validating low-molecular-weight deuterated building blocks. Nitroethane-2,2,2-d3 (CD₃CH₂NO₂) is a critical pre...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in isotopic analysis, I frequently encounter the challenges associated with validating low-molecular-weight deuterated building blocks. Nitroethane-2,2,2-d3 (CD₃CH₂NO₂) is a critical precursor in the synthesis of deuterated active pharmaceutical ingredients (APIs) and a vital probe for kinetic isotope effect (KIE) studies.

Validating its isotopic enrichment—specifically distinguishing between standard (98 atom % D) and premium (>99 atom % D) grades—requires analytical rigor. Incomplete deuteration at the 2,2,2-position directly confounds mechanistic interpretations and alters the pharmacokinetic profiles of downstream drugs. This guide objectively compares analytical methodologies for validating Nitroethane-2,2,2-d3 and provides a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol engineered for maximum fidelity.

The Analytical Challenge: Volatility and Fragmentation

Nitroethane is a volatile aliphatic nitro compound. When subjected to standard analytical techniques, it presents unique challenges. In mass spectrometry, the molecular ion ([M]⁺•) of aliphatic nitro compounds is notoriously weak or entirely absent under standard 70 eV Electron Ionization (EI). Instead, the molecule rapidly fragments via the loss of a nitro radical (NO₂•, 46 Da) to form an alkyl cation[1].

For unlabeled nitroethane (MW 75), this yields the ethyl cation at m/z 29. For Nitroethane-2,2,2-d3 (MW 78), this diagnostic fragment shifts predictably to m/z 32 (CD₃CH₂⁺). Relying on this fragment is the cornerstone of accurate isotopic validation.

G M Molecular Ion [M]⁺• m/z 78 (CD₃CH₂NO₂⁺•) F1 Deuterated Ethyl Cation m/z 32 (CD₃CH₂⁺) M->F1 -NO₂• (Loss of 46 Da) F2 Nitrosonium Ion m/z 30 (NO⁺) M->F2 Rearrangement & Cleavage F3 Nitronium Ion m/z 46 (NO₂⁺) M->F3 Heterolytic Cleavage

Figure 1: Primary EI-MS fragmentation pathways of Nitroethane-2,2,2-d3 at 70 eV.

Comparison of Analytical Validation Alternatives

While Nuclear Magnetic Resonance (NMR) is often the default for structural confirmation, Mass Spectrometry (specifically GC-MS) is vastly superior for quantifying trace isotopic impurities (d₀, d₁, d₂) in highly enriched samples[2]. Below is an objective comparison of the primary analytical alternatives.

Table 1: Comparison of Analytical Alternatives for Isotopic Validation
Analytical TechniqueSensitivity for Trace IsotopesRisk of H/D ExchangeStructural SpecificityCost & Accessibility
GC-EI-MS (SIM Mode) Excellent (<0.1%) Low (Gas phase)Moderate (Fragment-based)High Accessibility
GC-CI-MS (Soft Ionization) Good (~0.5%)Moderate (Reagent gas dependent)High (Preserves [M+H]⁺)Lower Accessibility
Quantitative ¹H-NMR Poor (~1-2%)Low (If aprotic solvent used)Excellent (Position-specific)High Accessibility

Product Performance: Premium vs. Standard Grade

The performance difference between a standard 98% D product and a premium >99% D product is non-trivial. In API synthesis, a 2% deficiency in deuterium incorporation can lead to a significant population of off-target, partially deuterated drug molecules, complicating regulatory approval. GC-MS effectively resolves these grades by quantifying the Mass Isotopomer Distribution (MID).

Table 2: Expected Mass Isotopomer Distribution by Product Grade
Target FragmentPremium Grade (>99 atom % D)Standard Grade (98 atom % D)Impact on Downstream Application
d₃ (m/z 32) > 99.0%~ 98.0%Represents the baseline signal of the desired compound.
d₂ (m/z 31) < 0.8%~ 1.8%Lower d₂ in premium grades reduces KIE background noise.
d₁/d₀ (m/z 30, 29) < 0.2%~ 0.2%Minimizing d₀ prevents the synthesis of wild-type (unlabeled) APIs.

Self-Validating Experimental Protocol: GC-EI-MS Workflow

To guarantee scientific integrity, an analytical protocol must be self-validating. The following GC-EI-MS methodology is designed to eliminate artifacts such as on-column H/D exchange and detector saturation.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation

  • Action: Dilute the Nitroethane-2,2,2-d3 sample to 1 mg/mL in anhydrous dichloromethane (DCM)[2].

  • Causality: Nitroethane contains highly acidic alpha-protons. While the deuterium label is on the beta-carbon, utilizing an anhydrous, aprotic solvent prevents any potential matrix-induced proton exchange or degradation prior to injection.

Step 2: System Suitability & Self-Validation Checkpoint

  • Action: Inject a natural abundance (unlabeled) nitroethane standard prior to the deuterated sample.

  • Causality: The system is validated only if the empirical m/z 30 to m/z 29 ratio matches the theoretical natural isotopic distribution (driven primarily by ¹³C). This internal checkpoint guarantees that the mass spectrometer is properly tuned and free of mass discrimination[3].

Step 3: Gas Chromatography (GC) Separation

  • Action: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., 30 m DB-5ms, 0.25 mm ID, 0.25 µm film) using a split ratio of 10:1[4].

  • Causality: A non-polar stationary phase minimizes interactions with the polar nitro group, preventing peak tailing. The split injection prevents detector saturation, ensuring the trace unlabeled isotopologues remain within the linear dynamic range.

Step 4: Selected Ion Monitoring (SIM) Acquisition

  • Action: Operate the EI source at 70 eV. Program the quadrupole to monitor m/z 29, 30, 31, and 32 with a dwell time of 50-100 ms per ion[4].

  • Causality: Full-scan mode under-samples the chromatographic peak. SIM mode maximizes the detector's dwell time on the specific mass isotopomers, drastically improving the signal-to-noise (S/N) ratio required to quantify <1% of the d₀, d₁, or d₂ impurities[3].

Step 5: Matrix Correction and MID Calculation

  • Action: Construct a correction matrix based on the sum formula of the target fragment to strip out the natural abundance of ¹³C[4].

  • Causality: The signal at m/z 32 includes not only the true d₃ fragment but also the ¹³C isotopic contribution from the d₂ fragment (m/z 31). Failing to correct for natural isotopes artificially inflates the perceived isotopic enrichment[2].

G Sample 1. Sample Preparation Dilution in Anhydrous DCM GC 2. Gas Chromatography Non-polar Capillary Column Sample->GC 1 μL Injection EI 3. Electron Ionization (EI) 70 eV Source Energy GC->EI Elution SIM 4. SIM Mode Detection Targeting m/z 29, 30, 31, 32 EI->SIM Ion Transmission Data 5. Isotopic Matrix Correction Adjusting for Natural ¹³C/¹⁵N SIM->Data Peak Area Integration Result 6. Final Enrichment Validation % Atom D Calculation Data->Result Quantitative Output

Figure 2: Self-validating GC-EI-MS workflow for isotopic enrichment analysis.

References

  • Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. MDPI. [Link]

  • Comparing Stable Isotope Enrichment by Gas Chromatography with Time-of-Flight, Quadrupole Time-of-Flight, and Quadrupole Mass Spectrometry. ACS Publications. [Link]

  • Quantitative Determination of Trace Levels of Nitromethane and Its Analog Impurities by Using HS-GC-MS. Zenodo.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Nitroethane-2,2,2-d3 Purity for Pharmaceutical Synthesis

Introduction: The Deuterium Advantage and the Imperative of Purity In modern pharmaceutical development, the strategic replacement of hydrogen with its heavier, stable isotope, deuterium, has emerged as a powerful tool t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Deuterium Advantage and the Imperative of Purity

In modern pharmaceutical development, the strategic replacement of hydrogen with its heavier, stable isotope, deuterium, has emerged as a powerful tool to enhance a drug's metabolic profile.[1][2] This process, known as deuteration, can significantly alter the pharmacokinetics of an active pharmaceutical ingredient (API) by leveraging the kinetic isotope effect (KIE).[3][4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage and potentially improving drug efficacy, safety, and dosing frequency.[2][4][6]

Nitroethane-2,2,2-d3 (d3-nitroethane) is a valuable deuterated building block used in the synthesis of complex pharmaceutical intermediates. Its utility, however, is directly contingent on its purity. In the context of deuterated reagents, "purity" is a dual concept encompassing both chemical purity (the absence of non-target molecules) and isotopic purity (the degree of deuteration).[7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the purity of d3-nitroethane. We will move beyond simple specifications, explaining the causality behind experimental choices and presenting a multi-faceted analytical approach. By combining Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), we can build a complete and trustworthy profile of the reagent, ensuring the reliability and reproducibility of your pharmaceutical synthesis.

The Dual Nature of Purity: Chemical vs. Isotopic

Before delving into analytical methods, it is crucial to distinguish between the two primary facets of purity for a deuterated compound.

  • Chemical Purity: This refers to the absence of any molecule that is not nitroethane. Common chemical impurities in nitroethane can arise from its synthesis, which often involves the reaction of a haloethane with a nitrite salt or the nitration of propane.[8][9] Potential impurities include other nitroalkanes (like 2-nitropropane), residual solvents (such as DMF or DMSO), and side-products like ethyl nitrite.[10][11]

  • Isotopic Purity: This is a more complex metric that defines the extent and consistency of deuterium incorporation.[7] It is further broken down into:

    • Isotopic Enrichment: The percentage of deuterium at a specific labeled position. For d3-nitroethane, an enrichment of 99.5% D means that at the methyl position, there is a 99.5% probability of finding a deuterium atom and a 0.5% chance of finding a hydrogen atom.[7]

    • Species Abundance: The percentage of the total population of molecules that have a specific isotopic composition.[7] Due to the statistical nature of deuteration, a batch of d3-nitroethane will contain not only the desired fully deuterated molecule (CD₃CH₂NO₂) but also a distribution of other isotopologues , such as d2-nitroethane (CHD₂CH₂NO₂), d1-nitroethane (CH₂DCH₂NO₂), and the non-deuterated d0 species (CH₃CH₂NO₂).[12]

An inadequate purity profile can have severe consequences, leading to inconsistent reaction kinetics, the formation of undesired side-products, and complications in downstream purification and regulatory filings.

A Multi-Technique Strategy for Purity Assessment

No single analytical technique can provide a complete picture of both chemical and isotopic purity. A robust characterization strategy relies on the synergy of multiple orthogonal methods.[13] This guide will focus on a powerful combination of Quantitative NMR (qNMR) and GC-MS.

cluster_0 Purity Assessment Workflow Start Nitroethane-2,2,2-d3 Sample qNMR Quantitative ¹H & ²H NMR Start->qNMR GCMS GC-MS Analysis Start->GCMS GCFID GC-FID Analysis (Optional) Start->GCFID Data_NMR Isotopic Enrichment Chemical Purity (relative) qNMR->Data_NMR Data_GCMS Impurity Profile Isotopologue Distribution GCMS->Data_GCMS Data_GCFID Chemical Purity (absolute) GCFID->Data_GCFID Report Comprehensive Purity Report Data_NMR->Report Data_GCMS->Report Data_GCFID->Report

Caption: High-level workflow for d3-nitroethane purity analysis.

Experimental Protocols: A Comparative Benchmarking Guide

To illustrate the benchmarking process, we will outline a series of protocols to compare three hypothetical commercial lots of Nitroethane-2,2,2-d3, designated as Supplier A, Supplier B, and Supplier C.

Protocol 1: Isotopic Enrichment and Purity by Quantitative ¹H NMR

Rationale: Proton NMR (¹H NMR) is exceptionally sensitive for quantifying the minute amounts of residual protons in a highly deuterated sample.[7] By comparing the integral of the residual proton signal to that of a certified internal standard, we can determine both the isotopic enrichment and the chemical purity. Deuterium NMR (²H NMR) confirms that deuteration has occurred at the expected chemical position.[14]

cluster_1 qNMR Experimental Workflow Prep Prepare Sample: 1. Weigh d3-Nitroethane 2. Weigh Internal Standard (e.g., Maleic Anhydride) 3. Dissolve in high-purity deuterated solvent (e.g., Acetone-d6) Acquire Acquire Spectra (e.g., 400 MHz NMR) - ¹H NMR with long relaxation delay (d1 > 30s) - ²H NMR Prep->Acquire Process Process Data - Integrate ¹H signals for standard and residual protons - Integrate ²H signal Acquire->Process Calc Calculate Results - Isotopic Enrichment (%D) - Chemical Purity (%w/w) Process->Calc

Caption: Step-by-step workflow for qNMR analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of a certified quantitative internal standard (e.g., maleic anhydride) into an NMR tube.

    • Accurately weigh approximately 30 mg of the Nitroethane-2,2,2-d3 sample into the same NMR tube.

    • Add ~0.7 mL of a high-purity deuterated solvent (e.g., Acetone-d6, 99.95%+ D) to dissolve the sample and standard. Using a solvent with very high isotopic purity is crucial to minimize interference.[15][16]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Key Parameter: Set a long relaxation delay (d1) of at least 30 seconds. This is critical for accurate quantification, ensuring all protons fully relax between pulses.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the small residual proton signals.

  • ²H NMR Acquisition:

    • Acquire a standard single-pulse deuterium spectrum. This is a qualitative check to confirm the presence of the C-D bond at the methyl position.[14]

  • Data Processing and Calculation:

    • Carefully integrate the signal from the internal standard and the residual ¹H signal of the methyl group in d3-nitroethane (a small quintet due to coupling with two deuterium atoms).

    • Isotopic Enrichment (%D): Calculated based on the expected integral value for a 100% non-deuterated sample versus the observed integral of the residual protons.

    • Chemical Purity (% w/w): Calculated by comparing the integral of the nitroethane methylene protons (-CH₂-) to the integral of the known amount of the internal standard.

Protocol 2: Impurity Profiling and Isotopologue Distribution by GC-MS

Rationale: GC-MS is the ideal technique for analyzing volatile compounds like nitroethane.[17] The gas chromatograph separates chemical impurities from the main d3-nitroethane peak, while the mass spectrometer provides mass-to-charge ratio data. This allows for the identification of impurities and an analysis of the relative abundance of the d3, d2, d1, and d0 isotopologues within the main peak.[12][18][19]

cluster_2 GC-MS Experimental Workflow Prep_GC Prepare Sample: - Dilute d3-Nitroethane in a volatile solvent (e.g., Dichloromethane) Inject Inject into GC-MS - Use a polar column (e.g., DB-WAX) for good peak shape Prep_GC->Inject Analyze Analyze Data: 1. Total Ion Chromatogram (TIC) for chemical impurities 2. Mass Spectrum of main peak for isotopologues Inject->Analyze Quant Quantify: - Identify impurities by library match/standard - Calculate relative abundance of d0, d1, d2, d3 species Analyze->Quant

Caption: Step-by-step workflow for GC-MS analysis.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the Nitroethane-2,2,2-d3 sample (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Acquisition:

    • GC Column: A polar column (e.g., a WAX-type column) is recommended to handle the polar nitro group and ensure good peak symmetry.

    • Injection: 1 µL split injection.

    • Oven Program: A temperature gradient starting around 50°C and ramping to 200°C will effectively separate volatile impurities.

    • MS Detector: Operate in Electron Ionization (EI) mode, scanning a mass range from m/z 30 to 150.

  • Data Analysis:

    • Chemical Impurities: Examine the Total Ion Chromatogram (TIC). Identify any peaks other than the main nitroethane peak. Use the NIST mass spectral library or comparison with authentic standards to identify these impurities.

    • Isotopologue Distribution: Extract the mass spectrum from the apex of the main d3-nitroethane peak. Determine the relative abundances of the molecular ions (or key fragments) corresponding to the different isotopologues:

      • d0 (C₂H₅NO₂): m/z 75

      • d1 (C₂H₄DNO₂): m/z 76

      • d2 (C₂H₃D₂NO₂): m/z 77

      • d3 (C₂H₂D₃NO₂): m/z 78

Data Interpretation: A Comparative Analysis

After executing the protocols, the data can be compiled into clear, comparative tables to facilitate objective benchmarking.

Table 1: Isotopic Purity and Enrichment Comparison

SupplierIsotopic Enrichment (%D by ¹H NMR)d3 Species Abundance (% by GC-MS)d2 Species Abundance (% by GC-MS)d1 Species Abundance (% by GC-MS)
Supplier A 99.6%98.8%1.1%0.1%
Supplier B 98.1%94.4%5.2%0.4%
Supplier C 99.8%99.4%0.6%<0.1%

Interpretation: Supplier C demonstrates the highest isotopic purity, with minimal presence of under-deuterated species. Supplier B's product has a significantly higher percentage of the d2 isotopologue, which could alter reaction rates and potentially lead to a more complex final product profile.

Table 2: Chemical Purity Comparison

SupplierChemical Purity (% w/w by ¹H NMR)Key Impurity 1 (by GC-MS)Identity of Impurity 1Key Impurity 2 (by GC-MS)Identity of Impurity 2
Supplier A 99.5%0.3%2-Nitropropane0.1%Ethyl Nitrite
Supplier B 99.1%0.6%2-Nitropropane0.2%Dimethylformamide
Supplier C >99.9%<0.05%Not Detected<0.05%Not Detected

Interpretation: Supplier C offers superior chemical purity. The presence of 2-nitropropane in samples A and B indicates a potential lack of selectivity in the manufacturing process (e.g., nitration of propane).[8][9] The residual solvent in Supplier B's sample could interfere with certain reaction chemistries.

Conclusion and Recommendations

The rigorous, multi-technique benchmarking of Nitroethane-2,2,2-d3 is not an academic exercise but a critical step in ensuring the success of pharmaceutical synthesis. Our comparative analysis reveals that not all commercial sources are equal.

  • Supplier C stands out as the superior choice, offering exceptional isotopic and chemical purity. This minimizes the risk of lot-to-lot variability, simplifies kinetic modeling, and reduces the burden of impurity clearance in downstream processes.

  • Supplier A provides a product of acceptable quality, though the presence of minor impurities should be evaluated for their potential impact on the specific synthetic route.

  • Supplier B 's product carries a higher risk profile due to lower isotopic purity and the presence of residual solvent, which could compromise reaction outcomes and introduce regulatory hurdles.

As a Senior Application Scientist, my recommendation is to always adopt a comprehensive analytical approach. Relying on a single specification from a Certificate of Analysis is insufficient. By combining the quantitative power of ¹H NMR for assessing isotopic enrichment and the separative and identificatory strength of GC-MS for profiling chemical impurities and isotopologue distribution, researchers can make informed decisions, mitigate risks, and accelerate the path to discovery.

References
  • AquigenBio. (2024, July 18).
  • Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
  • Tserng, K. Y., & Kalhan, S. C. (1996). Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Godel, H., et al. (2006). Determination of 13 C Enrichment by Conventional GC-MS and GC-(MS)-C-IRMS. Journal of Inherited Metabolic Disease.
  • Giavalisco, P., et al. (2022). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole and tandem mass spectrometry. Scientific Reports. [Link]

  • Wikipedia. (n.d.). Deuterated drug. Retrieved March 27, 2026, from [Link]

  • Capriati, V., & Luisi, R. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]

  • Li, D., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Wiley Analytical Science. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. [Link]

  • Erowid. (n.d.). Nitroethane Synthesis: A Compilation. Retrieved March 27, 2026, from [Link]

  • Wikipedia. (n.d.). Nitroethane. Retrieved March 27, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Magritek. (2021). Deuterium (2H) measurements on a Spinsolve benchtop NMR system. [Link]

  • EBSCO. (n.d.). Isotopic Effects In Chemical Reactions. Retrieved March 27, 2026, from [Link]

  • Singh, S., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved March 27, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards and Solvents for NMR. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • NIOSH. (1994). Nitroethane: Method 2526. [Link]

  • Wang, M., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Advancion. (n.d.). Nitroalkanes and Derivatives for Pharmaceutical Synthesis. [Link]

  • Sciencemadness Wiki. (2020). Nitroethane. [Link]

  • Chemistry LibreTexts. (2025). Isotope Effects in Chemical Reactions. [Link]

  • Designer-Drug.com. (n.d.). Nitroethane Synthesis: A Compilation. [Link]

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Comparative

A Senior Application Scientist's Guide to Selecting Deuterated Nitroethane: A Cost-Benefit Analysis of Nitroethane-2,2,2-d3 vs. Fully Deuterated Nitroethane (Nitroethane-d5)

In the landscape of modern analytical and pharmaceutical research, the strategic use of stable isotope-labeled compounds is not merely a technical choice but a cornerstone of data integrity and innovation. Among these, d...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern analytical and pharmaceutical research, the strategic use of stable isotope-labeled compounds is not merely a technical choice but a cornerstone of data integrity and innovation. Among these, deuterated molecules have become indispensable tools. This guide provides a comprehensive cost-benefit analysis of two closely related yet distinct isotopologues of nitroethane: Nitroethane-2,2,2-d3 and the fully deuterated Nitroethane-d5. As researchers and drug development professionals, understanding the nuanced differences in their performance, applications, and cost is paramount to making informed decisions that impact experimental outcomes and project budgets.

The Principle of Deuteration: More Than Just a Heavier Atom

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) can profoundly influence the physicochemical properties of a molecule.[1] The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. This fundamental difference gives rise to the Kinetic Isotope Effect (KIE) , where the cleavage of a C-D bond is significantly slower than that of a C-H bond.[2][] This effect is a powerful tool in drug discovery for enhancing metabolic stability and in mechanistic studies for identifying rate-determining steps.[4]

Furthermore, the mass difference between deuterated and non-deuterated analogues allows for their differentiation in mass spectrometry (MS), making them the "gold standard" for use as internal standards in quantitative analyses.[5][6] A deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, providing a highly accurate and precise method for quantification.[7][8]

Profiling the Contenders: Nitroethane-2,2,2-d3 and Nitroethane-d5

Nitroethane is a versatile organic compound used in various chemical syntheses, including as a precursor for pharmaceuticals and as a solvent.[9] Its deuterated forms are particularly valuable in specialized research applications.

Nitroethane-2,2,2-d3 (D-6553) : In this isotopologue, the three hydrogen atoms on the methyl group (C2) are replaced with deuterium. The two hydrogen atoms on the methylene group (C1) remain as protium.

Fully Deuterated Nitroethane (Nitroethane-d5, D-5262) : Here, all five hydrogen atoms on both the methyl and methylene groups are substituted with deuterium.

The choice between these two is not arbitrary and depends on the specific application and the acceptable trade-offs between performance and cost.

Head-to-Head Comparison: Performance in Key Applications

The primary applications for deuterated nitroethane are as internal standards in mass spectrometry and as tracers in metabolic or mechanistic studies.

Application 1: Internal Standards in Quantitative Mass Spectrometry

In quantitative LC-MS/MS analysis, the ideal internal standard co-elutes perfectly with the analyte and does not exhibit isotopic exchange.

  • Chromatographic Co-elution : The substitution of hydrogen with deuterium can sometimes lead to a slight shift in chromatographic retention time, with the deuterated compound often eluting slightly earlier.[10] While this effect is generally minimal, it can be more pronounced with a higher degree of deuteration. Therefore, Nitroethane-2,2,2-d3 may exhibit slightly closer co-elution with non-deuterated nitroethane than Nitroethane-d5 . However, for most applications, both are likely to co-elute within the same chromatographic peak.

  • Mass Difference : A sufficient mass difference between the analyte and the internal standard is necessary to prevent isotopic crosstalk.[7] Nitroethane-2,2,2-d3 has a +3 Da mass shift, while Nitroethane-d5 has a +5 Da shift. Both provide adequate mass separation from the parent molecule for most mass spectrometers.

  • Isotopic Stability : The C-D bonds on the methyl group (C2) in Nitroethane-2,2,2-d3 are generally stable. However, the acidic protons on the methylene group (C1) adjacent to the nitro group are susceptible to exchange under certain basic conditions.[4] In contrast, Nitroethane-d5, with deuterium at the C1 position as well, offers greater stability against back-exchange at this acidic site . This can be a critical advantage in certain sample preparation protocols or biological matrices.

Application 2: Metabolic and Mechanistic Studies

When used as tracers, the position of the deuterium label is crucial.

  • Probing C-H Bond Cleavage : If a study aims to investigate a reaction mechanism involving the cleavage of a C-H bond at the methyl (C2) position of nitroethane, both D3 and D5 isotopologues would be suitable for observing a kinetic isotope effect.

  • Tracing Metabolic Pathways : In metabolic studies, if the methylene (C1) protons are involved in a metabolic transformation, Nitroethane-d5 would be the superior tracer as it allows for the tracking of the entire ethyl group.

Cost-Benefit Analysis

The synthesis of deuterated compounds is a complex and often expensive process. The cost generally increases with the number of deuterium atoms incorporated.

FeatureNitroethane-2,2,2-d3Nitroethane-d5
Product Number D-6553[11]D-5262[12]
Molecular Formula CD₃CH₂NO₂[11]CD₃CD₂NO₂[12]
Molecular Weight 78.09[11]80.10[12]
Isotopic Enrichment 98 atom % D[11]98 atom % D[12]
Price (0.25 g) ~$738.00 USD[11]~$656.00 USD[12]
Price (0.5 g) ~$1,245.00 USD[11]~$1,107.00 USD[12]

Note: Prices are approximate and subject to change. Please refer to the supplier for current pricing.

Interestingly, in this specific case, Nitroethane-d5 is currently priced lower than Nitroethane-2,2,2-d3 by the same supplier.[11][12] This is an unusual circumstance, as higher deuteration levels typically correlate with higher costs. This could be due to variations in synthetic routes or economies of scale for the starting materials.

Given the current pricing, Nitroethane-d5 presents a more compelling value proposition . It offers superior isotopic stability at the acidic C1 position and broader utility in metabolic studies, all at a lower cost. The potential for a slightly greater chromatographic shift is unlikely to be a significant drawback in most LC-MS applications.

Experimental Protocol: Quantification of Nitroethane in a Biological Matrix using Nitroethane-d5 as an Internal Standard

This protocol outlines a general procedure for the quantification of nitroethane in a plasma sample using LC-MS/MS with Nitroethane-d5 as the internal standard.

1. Preparation of Stock and Working Solutions:

  • Nitroethane Stock Solution (1 mg/mL): Accurately weigh 10 mg of nitroethane and dissolve in 10 mL of methanol.

  • Nitroethane-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Nitroethane-d5 and dissolve in 1 mL of methanol.

  • Calibration Standards: Serially dilute the nitroethane stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (or calibration standard/quality control sample), add 20 µL of the IS working solution (100 ng/mL). Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions:

    • Nitroethane: To be determined by direct infusion and optimization.

    • Nitroethane-d5: To be determined by direct infusion and optimization.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of nitroethane to Nitroethane-d5 against the concentration of the calibration standards.

  • Determine the concentration of nitroethane in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Plasma Sample (100 µL) s2 2. Add Internal Standard (Nitroethane-d5) s1->s2 s3 3. Protein Precipitation (Acetonitrile) s2->s3 s4 4. Vortex & Centrifuge s3->s4 s5 5. Collect Supernatant s4->s5 a1 6. Inject into LC-MS/MS s5->a1 Transfer for Analysis a2 7. Chromatographic Separation (C18) a1->a2 a3 8. Mass Spectrometry Detection (MRM) a2->a3 d1 9. Peak Integration a3->d1 Acquire Data d2 10. Calculate Peak Area Ratios d1->d2 d3 11. Quantify against Calibration Curve d2->d3

Caption: Experimental workflow for nitroethane quantification.

Conclusion and Recommendations

The choice between Nitroethane-2,2,2-d3 and Nitroethane-d5 requires a careful consideration of the intended application and budget. While both are effective deuterated analogues of nitroethane, Nitroethane-d5 offers superior isotopic stability at the chemically active C1 position, making it a more robust internal standard for quantitative mass spectrometry, particularly when harsh sample preparation conditions are employed. Its full deuteration also provides broader utility for metabolic tracing studies.

Given the current market pricing where Nitroethane-d5 is more affordable than its partially deuterated counterpart, the recommendation is clear. For most applications requiring a deuterated nitroethane standard, Nitroethane-d5 provides superior or equivalent performance at a better price point, making it the more cost-effective and scientifically robust choice. Researchers should, however, always verify current pricing and availability from their preferred suppliers. This analysis underscores the importance of a holistic evaluation of scientific needs and market dynamics in the selection of critical research materials.

References

  • Merck Millipore. Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™.
  • Benchchem. Introduction to deuterated internal standards in mass spectrometry.
  • Allan Chemical Corporation.
  • Benchchem. Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.
  • ACS Publications. Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology.
  • AptoChem.
  • Labinsights.
  • ResolveMass Laboratories Inc.
  • AquigenBio.
  • Simson Pharma Pvt Ltd. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • International Journal of Pharmaceutical and Life Sciences. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • Shimadzu.
  • Benchchem. Application of Nitroethane-1,1-d2 in Organic Chemistry: An In-depth Technical Guide.
  • BOC Sciences.
  • PMC. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry.
  • Journal of the American Society for Mass Spectrometry.
  • CDN Isotopes. Nitroethane-2,2,2-d3.
  • PMC. Deuterium in drug discovery: progress, opportunities and challenges.
  • Benchchem.
  • CDN Isotopes. Nitroethane-d5.
  • Fisher Scientific. Nitroéthane-2,2,2-d3, CDN 0.5 g | Buy Online | CDN.
  • Unibest Industrial Co., Ltd.
  • Clearsynth Discovery.
  • Safrole.
  • Benchchem. The Pivotal Role of Deuterated Compounds in Mass Spectrometry: An In-depth Technical Guide.
  • PubMed.
  • ACS Publications.
  • C&EN.
  • MDPI.
  • ChemicalBook. Nitroethane price,buy Nitroethane.
  • Lab Wale. Nitroethane (100ml).
  • P212121 Store. Nitroethane | CAS 79-24-3 | CH3CH2NO2.
  • Sihauli Chemicals Priv
  • hefei tNj chemical. Nitroethane Price,Specifial Offer For Sale.
  • LGC Standards. Nitroethane-d5 | CDN-D-5262-0.25G.
  • bepure.cn. 硝基乙烷-2,2,2-D3.
  • University of California, Santa Barbara. Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development.
  • Cerilliant.
  • NextSDS.
  • ResearchGate.
  • PMC. Investigating the antimethanogenic effects of selected nitro-compounds on methane production, rumen fermentation, and methanogenic archaea in vitro.
  • MDPI.
  • PubMed.
  • Macmillan Group. Applications and Synthesis of Deuterium-Labeled Compounds.
  • Advancion.
  • MDPI. Reaction Kinetics of Nitrocellulose Denitration: Model Comparison and Mechanistic Insights.
  • SciSpace.

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Validation

Advanced Mechanistic Validation: Isotope Tracing with Nitroethane-2,2,2-d3

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide Executive Summary Elucidating complex reaction mechanisms requires precision tools...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

Executive Summary

Elucidating complex reaction mechanisms requires precision tools that can isolate specific bond-breaking events without perturbing the macroscopic kinetics of the system. While unlabeled nitroethane (CH₃CH₂NO₂) serves as the baseline substrate for Henry and Nef reactions, isotopic labeling is required to definitively map transition states and trace molecular lineages.

As an Application Scientist, I frequently see researchers default to Nitroethane-1,1-d2 (CH₃CD₂NO₂) for all mechanistic studies. However, when the goal is to measure secondary kinetic isotope effects (KIEs) or trace a molecule through basic conditions where α-protons rapidly exchange with the solvent, Nitroethane-2,2,2-d3 (CD₃CH₂NO₂) is the superior, and often only, viable choice[1]. This guide objectively compares these isotopic variants and provides self-validating protocols for utilizing Nitroethane-2,2,2-d3 in advanced mechanistic and forensic tracing.

The Causality of Isotopic Selection

To understand why we select a specific deuterated variant, we must analyze the fundamental causality of the reaction's rate-determining step (RDS).

In nitroalkane chemistry, the most common fundamental step is the deprotonation of the α-carbon to form a nitronate anion.

  • Primary KIEs: If the cleavage of the C-H bond at the α-position is the rate-limiting step, substituting these protons with deuterium (Nitroethane-1,1-d2) will yield a significant primary KIE ( kH​/kD​>2 )[2].

  • Secondary KIEs: If we need to study the rehybridization of the α-carbon without altering the bond being broken, we must place the heavy isotopes at the adjacent β-carbon. Using Nitroethane-2,2,2-d3 allows us to measure secondary KIEs driven by hyperconjugation. For instance, the deprotonation of nitroethane (sp³ sp²) yields a normal secondary KIE of approximately 1.15[3]. Conversely, the subsequent nucleophilic attack or oxidation of the nitronate anion (sp² sp³) yields an inverse secondary KIE of approximately 0.84[3].

  • Forensic Tracing: In the illicit synthesis of MDA/MDMA via the nitrostyrene route, piperonal is condensed with nitroethane. During this Henry reaction, the α-protons of nitroethane are lost as water[4]. Therefore, tracing the synthetic history of these drugs using Isotope Ratio Mass Spectrometry (IRMS) relies entirely on the retention of the β-methyl group[5]. Nitroethane-2,2,2-d3 acts as an indestructible isotopic barcode through this pathway[4].

Comparative Performance & Quantitative Data

The following table summarizes the structural utility and quantitative performance metrics of the three primary nitroethane variants used in mechanistic research.

Isotope VariantStructurePrimary ApplicationMechanistic TargetTypical kH​/kD​ Mass Spec Signal
Unlabeled CH₃CH₂NO₂Baseline ReferenceN/A1.00 (Baseline) M
Nitroethane-1,1-d2 CH₃CD₂NO₂Primary KIE Studiesα-Carbon C-H Cleavage >2.0 [2] M+2
Nitroethane-2,2-d3 CD₃CH₂NO₂Sec. KIE & Tracingβ-Carbon Hyperconjugation 0.84−1.15 [3] M+3

Mechanistic Pathways & Visualizations

When mapping the fate of atoms in drug synthesis, visual logic is paramount. The diagram below illustrates why Nitroethane-2,2,2-d3 is the definitive choice for tracing the nitrostyrene pathway.

ForensicTracing N1 Piperonal + CD3CH2NO2 N2 MDP2NP (Nitrostyrene) CD3 Retained N1->N2 Henry Rxn (-H2O) N3 MDP2P (Ketone) CD3 Retained N2->N3 Reduction N4 MDA / MDMA Target Analyte N3->N4 Reductive Amination

Fig 1: Isotopic retention pathway of the CD3 moiety in MDA synthesis.

Self-Validating Experimental Protocols

A robust mechanistic protocol must be a self-validating system. The following methodology details how to use Nitroethane-2,2,2-d3 to determine secondary KIEs while ruling out experimental artifacts.

Protocol: Determining Secondary KIEs via Nitroethane-2,2,2-d3

Objective: Measure the sp² sp³ rehybridization kinetics during the enzymatic oxidation of a nitronate anion[3].

Self-Validation Logic: By running a parallel reaction with unlabeled nitroethane and comparing the initial rates, any deviation in the kH​/kD​ ratio from 1.0 must be attributed to hyperconjugative effects from the β-carbon, as the primary α-C-H bonds are identical in both substrates.

Step-by-Step Methodology:

  • Substrate Equilibration (Baseline Control):

    • Prepare a 0.1 M solution of Nitroethane-2,2,2-d3 in a highly controlled pH 8.5 buffer.

    • Causality: The pKa of nitroethane is ~8.6. Equilibrating at pH 8.5 ensures a stable concentration of the reactive nitronate anion.

  • Parallel Unlabeled Setup:

    • Prepare an identical 0.1 M solution using unlabeled CH₃CH₂NO₂. Verify isotopic purity of the d3 variant via NMR prior to initiation to ensure >98% deuterium enrichment at the β-carbon[1].

  • Reaction Initiation:

    • Introduce the catalyst (e.g., D-amino acid oxidase) simultaneously to both reactors.

  • Kinetic Quenching & Sampling:

    • Extract 100 µL aliquots at 30-second intervals. Immediately quench the aliquots in 0.1 M HCl to protonate the nitronate anion and halt the reaction.

  • GC-MS / IRMS Quantification:

    • Analyze the quenched samples. Track the depletion of the M+3 peak (for the d3 variant) versus the M peak (for the unlabeled variant).

  • Data Validation:

    • Calculate the initial velocity ( V ) for both reactions. A resulting kH​/kD​ of ~0.84 indicates an inverse secondary KIE, confirming a direct nucleophilic attack mechanism that rehybridizes the carbon back to sp³[3].

KIE_Workflow S1 1. Substrate Equilibration CD3CH2NO2 in pH 8.5 Buffer S2 2. Enzymatic/Chemical Initiation Introduce Catalyst or Base S1->S2 S3 3. Kinetic Sampling & Quenching Extract aliquots at precise intervals S2->S3 S4 4. GC-MS / IRMS Quantification Measure isotopic fractionation of CD3 S3->S4 S5 5. Mechanistic Validation Calculate Secondary KIE (sp2 to sp3) S4->S5

Fig 2: Self-validating workflow for measuring secondary kinetic isotope effects.

Conclusion

While Nitroethane-1,1-d2 is the standard for probing primary deprotonation events, Nitroethane-2,2,2-d3 provides a highly specialized lens for observing secondary rehybridization effects and serves as an indelible tracer in complex multi-step syntheses. By integrating this specific isotopologue into a self-validating GC-MS/IRMS workflow, researchers can definitively prove reaction mechanisms and establish robust forensic databases that are immune to solvent-exchange artifacts.

Sources

Safety & Regulatory Compliance

Safety

Nitroethane-2,2,2-d3 proper disposal procedures

The disposal of isotopically labeled compounds, such as Nitroethane-2,2,2-d3, requires a rigorous approach that balances the economic value of deuterated solvents with the strict safety and environmental regulations gove...

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Author: BenchChem Technical Support Team. Date: April 2026

The disposal of isotopically labeled compounds, such as Nitroethane-2,2,2-d3, requires a rigorous approach that balances the economic value of deuterated solvents with the strict safety and environmental regulations governing reactive aliphatic nitro compounds. In drug development and mechanistic studies (such as kinetic isotope effect investigations), Nitroethane-2,2,2-d3 is highly valued. However, once it enters the waste stream, it presents the exact same flammability, toxicity, and reactivity hazards as unlabeled nitroethane[1].

As a laboratory professional, you must manage this chemical not just as a flammable liquid, but as a reactive intermediate capable of forming shock-sensitive explosives if improperly segregated[2]. This guide outlines the self-validating protocols required for the safe, compliant disposal of Nitroethane-2,2,2-d3.

Hazard Profile and Waste Classification

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the chemical's behavior in a waste stream. Nitroethane is classified by the Environmental Protection Agency (EPA) as a characteristic hazardous waste[3].

Property / ClassificationData / DesignationOperational Implication
CAS Number 1219802-04-6 (d3) / 79-24-3 (unlabeled)Must be explicitly stated on waste manifests.
Flash Point 28 °C (82 °F)Ignitable at room temperature. Requires grounded, explosion-proof storage.
EPA Waste Code D001 (Ignitability)Mandates segregation from oxidizers and routine thermal destruction[4].
Potential EPA Code D003 (Reactivity)Applies only if the waste has been contaminated with bases or heavy metals, rendering it potentially explosive[4].
Vapor Density 2.58 (Air = 1)Vapors are heavier than air and will pool in low areas or unventilated waste cabinets, increasing flash-fire risk[5].

Mechanistic Safety: The Criticality of Segregation

The most severe risk in nitroethane disposal is not its flammability, but its chemical reactivity. While the methyl group in Nitroethane-2,2,2-d3 is deuterated ( CD3​ ), the adjacent methylene group ( CH2​ ) remains unlabeled and retains heavily acidic alpha-protons.

The Causality of Explosive Hazards: If Nitroethane-2,2,2-d3 waste is inadvertently mixed with strong bases, amines (e.g., triethylamine, pyridine), or heavy metal oxides, the base will deprotonate the alpha-carbon. This forms a nitronate anion, which subsequently generates highly unstable, shock-sensitive fulminate salts[2].

  • Protocol Rule: Never consolidate nitroethane waste into "General Organic Waste" carboys unless you have absolute certainty that the carboy contains zero basic or metallic contaminants.

  • Self-Validating Check: Implement a dedicated, single-substance waste stream for nitroalkanes to mathematically eliminate the possibility of cross-contamination.

Step-by-Step Disposal Methodology

Under no circumstances should researchers attempt to "neutralize" or chemically destroy nitroethane in the laboratory (e.g., via acid/base treatment or DIY oxidation)[6]. The only scientifically and legally sound method of disposal is administrative containment followed by professional incineration[7].

Step 1: Primary Containment and Segregation

  • Select the Receptacle: Use a high-density polyethylene (HDPE) or Teflon-lined waste container. Avoid metal cans, as trace moisture can lead to corrosion and the formation of reactive metal salts.

  • Volume Management: Fill the container to a maximum of 80% capacity. The remaining 20% headspace is critical to accommodate vapor pressure expansion, especially given the chemical's volatility at ambient temperatures.

  • Isolation: Store the active waste container in a grounded, flammable-rated safety cabinet, strictly isolated from oxidizers, hydrides, and alkaline materials.

Step 2: RCRA-Compliant Labeling

  • Attach a standardized Hazardous Waste tag immediately upon adding the first drop of waste.

  • Clearly identify the contents as "Nitroethane-2,2,2-d3 (Flammable Liquid, Toxic)".

  • Mark the primary EPA Waste Code: D001 .

  • Date the tag the moment the container is full or ready for pickup, initiating the EPA's satellite accumulation time limits.

Step 3: Institutional Transfer and Final Destruction

  • EHS Coordination: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Transport: EHS will transfer the material to a licensed hazardous waste Treatment, Storage, and Disposal Facility (TSDF).

  • Destruction Mechanism: The TSDF will dispose of the nitroethane via high-temperature rotary kiln incineration[8]. Because the combustion of nitroethane generates toxic nitrogen oxides ( NOx​ ), the incinerator must be equipped with specialized catalytic or alkaline scrubbers to prevent environmental release[7].

Waste Stream Decision Pathway

The following workflow illustrates the logical decision-making process for managing Nitroethane-2,2,2-d3 waste at the point of generation.

NitroethaneDisposal Gen Waste Generation: Nitroethane-2,2,2-d3 Check Are Amines, Bases, or Heavy Metals present? Gen->Check Danger DANGER: D003 Reactive Risk of Shock-Sensitive Salts Do Not Mix! Check->Danger Yes Segregate Dedicated D001 Waste Stream (HDPE Container, 20% Headspace) Check->Segregate No Danger->Segregate Isolate Immediately Label Apply RCRA Label Mark as D001 Ignitable Segregate->Label EHS Transfer to EHS / Licensed TSDF Label->EHS Incinerate High-Temp Incineration (with NOx Scrubbers) EHS->Incinerate

Nitroethane-2,2,2-d3 Waste Segregation and Disposal Decision Pathway

Emergency Spill Protocols During Waste Handling

If a spill occurs during the transfer of waste into the accumulation container:

  • Evacuate and Ventilate: Immediately remove personnel from the immediate area and ensure fume hoods are operating at maximum flow. Vapors are heavier than air and will accumulate rapidly[5].

  • Eliminate Ignition Sources: Shut off all nearby electrical equipment and hot plates.

  • Containment: Wearing appropriate PPE (chemical-resistant gloves, safety goggles, and a respirator with organic vapor cartridges if outside a hood), cover the spill with an inert, non-combustible absorbent material (e.g., sand, earth, or commercial spill pads)[2]. Never use combustible materials like sawdust.

  • Collection: Sweep the saturated absorbent using non-sparking tools, place it into a sealed container, and label it as D001 hazardous waste for EHS pickup.

References

  • SAFETY DATA SHEET - Merck Millipore: nitroethane. Merck Millipore.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA).
  • Nitroethane MSDS/SDS | Supplier & Distributor. Sinochem Nanjing Corporation.
  • Nitroethane | CH3CH2NO2 | CID 6587. PubChem - National Institutes of Health (NIH).
  • RCRA Hazardous Waste Identification of Methamphetamine Production Process By-products. U.S. Environmental Protection Agency (EPA) Archive.
  • SAFETY DATA SHEET - Nitroethane. Greenbook.net.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.

Sources

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